Istamycin AO
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H27N3O7 |
|---|---|
Molecular Weight |
337.37 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2,4-dihydroxy-3-(methylamino)cyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C13H27N3O7/c1-16-8-5(18)2-4(14)12(11(8)21)23-13-7(15)10(20)9(19)6(3-17)22-13/h4-13,16-21H,2-3,14-15H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+/m0/s1 |
InChI Key |
SHVSVMWFARPGSO-NVLSRCHWSA-N |
Isomeric SMILES |
CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)N)O |
Canonical SMILES |
CNC1C(CC(C(C1O)OC2C(C(C(C(O2)CO)O)O)N)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Istamycin A0 from Streptomyces tenjimariensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istamycin A0, a member of the aminoglycoside family of antibiotics, is a natural product of the marine actinomycete, Streptomyces tenjimariensis. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of Istamycin A0. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product drug discovery and development. The guide details the experimental protocols for the cultivation of S. tenjimariensis, extraction of the antibiotic complex, and chromatographic purification of Istamycin A0. Furthermore, it presents a summary of the analytical techniques for its characterization and a putative biosynthetic pathway.
Introduction
The aminoglycoside antibiotics are a clinically important class of antibacterial agents that function by inhibiting protein synthesis in bacteria. The discovery of novel aminoglycosides from natural sources remains a crucial area of research to combat the growing threat of antibiotic resistance. Istamycins, produced by Streptomyces tenjimariensis, are a unique subclass of aminoglycosides characterized by a 2-deoxystreptamine core. Among the various istamycin congeners, Istamycin A0 is a key component of the biosynthetic pathway. This guide focuses on the technical aspects of its discovery and isolation.
Fermentation of Streptomyces tenjimariensis
The production of Istamycin A0 is achieved through the submerged fermentation of Streptomyces tenjimariensis. The composition of the fermentation medium and the culture conditions are critical for optimal antibiotic production.
Fermentation Protocol
A detailed protocol for the fermentation of S. tenjimariensis for the production of istamycins is outlined below:
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable agar slant of S. tenjimariensis into a seed medium. The culture is incubated at 28°C for 2-3 days on a rotary shaker.
-
Production Culture: The seed culture is then transferred to a production medium. A typical production medium contains a combination of carbon and nitrogen sources, along with essential minerals.[1]
-
Fermentation Conditions: The production culture is incubated for 5-7 days under aerobic conditions. Key fermentation parameters are summarized in Table 1.
Fermentation Data
While specific production titers for Istamycin A0 are not extensively reported in publicly available literature, the relative abundance of various istamycin congeners has been characterized.[2] A study profiling the istamycins produced by S. tenjimariensis ATCC 31603 identified sixteen natural congeners, with Istamycin A and B being the most abundant, followed by Istamycin A0 and B0.[2]
Table 1: Fermentation Parameters for Istamycin Production
| Parameter | Value/Composition | Reference |
| Producing Organism | Streptomyces tenjimariensis | [1] |
| Carbon Source | Starch | [1] |
| Nitrogen Source | Soybean Meal | [1] |
| Inorganic Salts | NaCl, K2HPO4, MgSO4·7H2O | |
| Temperature | 28°C | |
| Agitation | 200-250 rpm | |
| Incubation Time | 5-7 days |
Isolation and Purification of Istamycin A0
The isolation of Istamycin A0 from the fermentation broth involves a multi-step process that includes extraction and chromatographic purification.
Experimental Workflow
The overall workflow for the isolation of Istamycin A0 is depicted in the following diagram:
Caption: Workflow for the isolation of Istamycin A0.
Extraction Protocol
-
Cell Removal: The fermentation broth is centrifuged to separate the mycelia from the supernatant containing the dissolved istamycins.
-
Lyophilization: The cleared supernatant is then freeze-dried to yield a crude powder containing the istamycin complex.
Chromatographic Purification
The purification of Istamycin A0 from the crude extract is achieved through a combination of chromatographic techniques.
The crude extract is first subjected to normal-phase silica chromatography. This step serves to separate the highly polar aminoglycosides from less polar impurities.
Further purification is achieved using cation exchange chromatography.[3] This technique separates molecules based on their net positive charge. Since istamycins are basic compounds, they bind to the negatively charged resin of the cation exchange column.
Protocol:
-
Resin Selection: A strong cation exchange resin is typically used.
-
Equilibration: The column is equilibrated with a buffer at a specific pH to ensure the istamycins carry a net positive charge.
-
Loading: The partially purified istamycin fraction is dissolved in the equilibration buffer and loaded onto the column.
-
Washing: The column is washed with the equilibration buffer to remove any unbound impurities.
-
Elution: The bound istamycins are eluted using a salt gradient (e.g., NaCl) or by changing the pH of the buffer. Different istamycin congeners, including Istamycin A0, will elute at different salt concentrations or pH values, allowing for their separation.
Purification Data
Characterization of Istamycin A0
The characterization of purified Istamycin A0 is essential to confirm its identity and purity.
Analytical Techniques
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical tool for the characterization and quantification of istamycins.[2][4]
Table 2: Analytical Methods for Istamycin A0 Characterization
| Technique | Purpose | Key Parameters | Reference |
| HPLC-MS | Identification and Quantification | C18 reverse-phase column, gradient elution, ESI-MS detection | [2][4] |
| NMR Spectroscopy | Structural Elucidation | 1H and 13C NMR |
Putative Biosynthetic Pathway of Istamycin A0
The biosynthesis of istamycins in S. tenjimariensis proceeds through a complex pathway involving a series of enzymatic reactions. The pathway starts from primary metabolites and involves the formation of the characteristic 2-deoxystreptamine core, followed by glycosylation and other modifications. While the complete pathway for Istamycin A0 is not fully elucidated, a putative pathway can be constructed based on the known biosynthetic gene cluster and analogy to other aminoglycoside pathways.
Caption: Putative biosynthetic pathway of Istamycin A0.
Conclusion
This technical guide has provided an in-depth overview of the discovery and isolation of Istamycin A0 from Streptomyces tenjimariensis. The detailed methodologies for fermentation, extraction, and purification, along with the analytical techniques for characterization, offer a valuable resource for researchers in the field of natural product drug discovery. While quantitative data on production yields and purification efficiency are limited in the current literature, the protocols outlined here provide a solid foundation for the successful isolation of Istamycin A0. Further research to optimize fermentation conditions and purification strategies will be beneficial for improving the overall yield and efficiency of Istamycin A0 production.
References
- 1. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JPS63309184A - Streptomyces tenjimariensis belonging to actinomycete - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Unraveling the Assembly Line: A Technical Guide to the Istamycin AO Biosynthetic Pathway and Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the biosynthetic pathway and the genetic architecture responsible for producing Istamycin AO, an aminoglycoside antibiotic. By examining the functions of the biosynthetic genes, outlining a plausible enzymatic pathway, and detailing key experimental methodologies, this document serves as a comprehensive resource for the study and manipulation of this valuable natural product.
The Istamycin Biosynthetic Gene Cluster
The production of istamycins is orchestrated by a dedicated biosynthetic gene cluster (BGC) in Streptomyces tenjimariensis. The complete BGC has been sequenced and is available under GenBank accession number AJ845083.2. Analysis of the open reading frames (ORFs) within this cluster allows for the assignment of putative functions to the encoded enzymes based on homology to well-characterized enzymes from other aminoglycoside pathways, such as those for kanamycin and butirosin.
Table 1: Putative Functions of Genes in the Istamycin Biosynthetic Cluster
| Gene/ORF | Proposed Enzyme Function | Putative Role in Istamycin Biosynthesis |
| istC | 2-deoxy-scyllo-inosose synthase (DOIS) | Catalyzes the conversion of Glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI), the first committed step in aminocyclitol ring formation. |
| istS | 2-deoxy-scyllo-inosose aminotransferase | Catalyzes the amination of DOI to form 2-deoxy-scyllo-inosamine, a key intermediate. |
| istG | Glycosyltransferase | Attaches a sugar moiety (e.g., D-glucosamine) to the aminocyclitol core. |
| istM1 | SAM-dependent Methyltransferase | Performs N-methylation on an amino group of the aminocyclitol or sugar moiety. |
| istM2 | SAM-dependent Methyltransferase | Performs a secondary methylation, possibly at a different position. |
| istA | Aminotransferase | Catalyzes the addition of an amino group to a sugar intermediate. |
| istD | Dehydrogenase | Involved in the modification of sugar moieties, potentially in a deoxygenation step. |
| istE | Epimerase/Dehydratase | Catalyzes stereochemical changes or dehydration reactions on sugar intermediates. |
| istP | Phosphatase | Removes phosphate groups from intermediates. |
| istK | Kinase | Phosphorylates intermediates to activate them for subsequent reactions. |
| istR | Regulatory Protein | Controls the expression of other genes within the cluster. |
| istT | Transporter/Efflux Protein | Exports the final istamycin product out of the cell, conferring self-resistance. |
Note: Gene names marked with an asterisk () are assigned based on homology and their precise role in the istamycin pathway requires further experimental validation.*
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with central carbon metabolism and involves the construction of a 2-deoxyfortamine core, followed by glycosylation and subsequent tailoring reactions. While the exact sequence for this compound has been proposed by analogy to related compounds, it follows a conserved logic.
Step 1: Formation of the 2-Deoxyfortamine Core The pathway initiates with D-glucose-6-phosphate, a primary metabolite. The enzyme IstC (2-deoxy-scyllo-inosose synthase) converts it into 2-deoxy-scyllo-inosose (DOI). This intermediate is then subjected to two successive rounds of amination, catalyzed by aminotransferases like IstS , to form the characteristic 1,4-diaminocyclitol core of 2-deoxyfortamine.
Step 2: Glycosylation A putative glycosyltransferase, IstG , attaches the first sugar unit, likely a derivative of D-glucosamine, to the 2-deoxyfortamine core.
Step 3: Tailoring Reactions Following glycosylation, a series of "tailoring" enzymes modify the structure. These modifications are critical for the final bioactivity of the molecule. Putative enzymes in the ist cluster, such as methyltransferases (IstM1 , IstM2 ), aminotransferases (IstA ), and dehydrogenases (IstD ), perform these modifications to yield the final this compound structure. The precise order of these tailoring steps defines the specific congener that is produced.
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data on Istamycin Production
Specific enzyme kinetic data for the Istamycin biosynthetic enzymes are not extensively reported in the literature. However, studies on the fermentation of S. tenjimariensis provide semi-quantitative insights into factors influencing overall yield.
Table 2: Factors Influencing Istamycin Production
| Factor | Condition | Observed Effect on Yield | Reference |
| Carbon Source | Substitution of starch with glucose, glycerol, or maltose | Substantial decrease in production | [1] |
| Nitrogen Source | Substitution of soy bean meal with yeast extract or peptone | Marked decrease in production | [1] |
| Additive | Addition of 0.2% palmitate | Production was doubled | [1] |
| Fermentation pH | Optimized to 6.38 | 31-fold increase compared to unoptimized conditions | [2] |
| Temperature | Optimized to 30 °C | Part of multi-factor optimization leading to 31-fold increase | [2] |
Experimental Protocols
Analyzing and engineering the istamycin BGC relies on established molecular biology techniques for Streptomyces. Below are detailed, representative protocols for gene inactivation and heterologous expression.
Gene Inactivation in S. tenjimariensis via Homologous Recombination
This protocol describes the creation of a targeted gene knockout to probe gene function.
-
Construct Design:
-
Amplify via PCR two fragments (~1.5 kb each) corresponding to the regions immediately upstream ('left arm') and downstream ('right arm') of the target gene (e.g., istM1).
-
Clone the left and right arms into a non-replicative E. coli vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV).
-
Verify the final construct by restriction digest and Sanger sequencing.
-
-
Vector Transfer to Streptomyces:
-
Transform the final knockout plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Conjugate the plasmid from the E. coli donor to S. tenjimariensis. Plate the conjugation mixture on a medium (e.g., MS agar) supplemented with nalidixic acid (to select against E. coli) and apramycin (to select for Streptomyces exconjugants).
-
-
Selection of Double-Crossover Mutants:
-
Initial apramycin-resistant colonies arise from a single-crossover event, resulting in the integration of the entire plasmid.
-
To select for the desired double-crossover event (where the target gene is replaced by the resistance cassette), screen the single-crossover isolates for the loss of the vector's own resistance marker (e.g., kanamycin resistance if present on the vector backbone).
-
Grow single-crossover colonies on non-selective medium for one round of sporulation to encourage the second recombination event. Plate spores on medium with apramycin and replica-plate to medium with kanamycin. Colonies that are Apramycin-resistant and Kanamycin-sensitive are potential double-crossover mutants.
-
-
Verification of Mutants:
-
Confirm the gene replacement in putative mutants using PCR. Use primers that anneal outside the cloned homology arms and inside the resistance cassette. The resulting PCR product size will differ between the wild-type and mutant strains.
-
Further confirm the knockout by Southern blot analysis or whole-genome sequencing.
-
-
Phenotypic Analysis:
-
Cultivate the confirmed mutant and wild-type strains under production conditions.
-
Analyze the culture extracts by HPLC and Mass Spectrometry (MS) to observe the abolition of istamycin production or the accumulation of a biosynthetic intermediate.
-
Heterologous Expression of the Istamycin Cluster in S. coelicolor
This protocol allows for the production of istamycins in a well-characterized, genetically tractable host.
-
Cluster Cloning:
-
Isolate high-molecular-weight genomic DNA from S. tenjimariensis.
-
Construct a cosmid or bacterial artificial chromosome (BAC) library from the genomic DNA.
-
Screen the library using a labeled DNA probe designed from a known gene within the ist cluster (e.g., istC).
-
Identify and isolate a cosmid/BAC containing the entire ~68 kb istamycin BGC.
-
-
Host Strain and Vector Transfer:
-
Use a specially engineered host strain, such as S. coelicolor M1152 or M1154, from which native antibiotic gene clusters have been deleted to reduce metabolic competition and simplify downstream analysis.[3]
-
Introduce the istamycin-containing cosmid/BAC into the chosen S. coelicolor host via protoplast transformation or intergeneric conjugation from E. coli.
-
-
Cultivation and Analysis:
-
Grow the transformed S. coelicolor strain in various production media (e.g., R5A, SFM).
-
As a negative control, cultivate the same S. coelicolor host containing an "empty" vector.
-
After a suitable incubation period (7-10 days), harvest the culture broth and mycelium.
-
-
Metabolite Profiling:
-
Extract metabolites from the culture using an appropriate solvent (e.g., ethyl acetate or by adsorption onto a resin).
-
Analyze the extracts using HPLC-MS. Compare the metabolite profile of the strain expressing the ist cluster to the negative control.
-
Look for new peaks in the expression strain that correspond to the expected masses of istamycin congeners. Purify these compounds and confirm their structures by NMR spectroscopy.
-
Caption: Standard experimental workflows for istamycin BGC analysis.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Istamycin A0
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istamycin A0 is a member of the istamycin family of aminoglycoside antibiotics, which are produced by the marine actinomycete Streptomyces tenjimariensis. As a biosynthetic precursor to other more complex istamycins, understanding the precise chemical structure and stereochemistry of Istamycin A0 is fundamental for the exploration of novel antibiotic derivatives and for comprehending the biosynthetic pathways of these potent antibacterial agents. This guide provides a detailed overview of the structural features of Istamycin A0, including its absolute stereochemical configuration. It also outlines experimental methodologies for its isolation and characterization and presents key quantitative data.
Chemical Structure and Stereochemistry
Istamycin A0 is a pseudodisaccharide antibiotic belonging to the 2-deoxystreptamine class of aminoglycosides. Its core structure consists of a 1,4-diaminocyclitol unit linked glycosidically to an aminosugar moiety.
The definitive chemical structure of Istamycin A0 is characterized by the molecular formula C₁₅H₃₂N₄O₄ .
The systematic IUPAC name for Istamycin A0, which also defines its absolute stereochemistry, is (1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol .
The stereochemical configuration of the chiral centers in Istamycin A0 is crucial for its biological activity. The defined stereochemistry is a result of the stereospecific enzymatic reactions in its biosynthetic pathway.
Quantitative Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₃₂N₄O₄ |
| Molecular Weight | 332.44 g/mol |
Spectroscopic Data
High-resolution mass spectrometry is a key technique for the confirmation of the elemental composition of Istamycin A0. The expected exact mass can be calculated and compared with the experimentally determined value.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 333.2497 | Varies with experimental setup |
Note: The observed m/z value would be obtained from experimental data, which can vary slightly depending on the instrument and conditions.
While the structure of Istamycin A0 has been confirmed, a detailed, publicly available, tabulated dataset of its ¹H and ¹³C NMR chemical shifts and coupling constants is not readily found in the scientific literature. However, based on the known structure, the following table outlines the expected NMR signals.
Table 2.2.2.1. Expected ¹H NMR Signals for Istamycin A0
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Anomeric H | ~5.0-5.5 | d | |
| Cyclohexane Ring Protons | ~1.5-4.5 | m | Complex overlapping signals |
| Oxane Ring Protons | ~3.0-4.5 | m | |
| N-CH₃ | ~2.3-2.8 | s | |
| N-CH₂ | ~2.5-3.5 | m | |
| O-CH₃ | ~3.3-3.7 | s |
Table 2.2.2.2. Expected ¹³C NMR Signals for Istamycin A0
| Carbon | Expected Chemical Shift (ppm) |
| Anomeric C | ~95-105 |
| Cyclohexane Ring Carbons | ~25-90 |
| Oxane Ring Carbons | ~60-85 |
| N-CH₃ | ~30-40 |
| N-CH₂ | ~40-50 |
| O-CH₃ | ~55-65 |
Experimental Protocols
Isolation and Purification of Istamycin A0
The following is a generalized protocol based on methods for isolating istamycins from Streptomyces tenjimariensis.
-
Fermentation: Cultivate Streptomyces tenjimariensis in a suitable production medium.
-
Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Cation Exchange Chromatography: Adjust the pH of the supernatant to the acidic range and apply it to a cation exchange resin column (e.g., Amberlite CG-50).
-
Elution: Wash the column with a neutral buffer and then elute the istamycins with an alkaline solution (e.g., dilute ammonia).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of Istamycin A0 using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Further Purification: Pool the fractions containing Istamycin A0 and subject them to further chromatographic steps, such as silica gel chromatography or preparative HPLC, to achieve high purity.
Structural Elucidation by HPLC-MS/MS
The characterization of Istamycin A0 in a complex mixture of congeners can be effectively performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing an ion-pairing agent (e.g., pentafluoropropionic acid) and an organic solvent (e.g., acetonitrile) is employed to achieve separation of the different istamycin congeners.[1][2]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is used to generate protonated molecular ions [M+H]⁺.
-
Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of the parent ion of Istamycin A0 is performed to generate characteristic fragment ions. The fragmentation pattern provides structural information that aids in the identification and confirmation of the molecule.
-
Biosynthesis and Signaling Pathways
Istamycin A0 is an intermediate in the biosynthetic pathway of more complex istamycins. The biosynthesis of istamycins shares similarities with that of other 2-deoxystreptamine-containing aminoglycosides like gentamicins and fortimicins. The pathway involves a series of enzymatic modifications of a 2-deoxystreptamine core.
Caption: Generalized biosynthetic pathway of Istamycin A0.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery, isolation, and characterization of Istamycin A0.
Caption: Workflow for Istamycin A0 research and development.
References
In Vitro Antibacterial Spectrum of Istamycin A0 Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istamycin A0 is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily target protein synthesis in bacteria. Aminoglycosides bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death. While the class is well-known for its activity against Gram-negative bacilli, certain aminoglycosides also exhibit significant efficacy against a range of Gram-positive organisms. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Istamycin A0 against Gram-positive bacteria, including detailed experimental protocols for determining antibacterial susceptibility and a summary of available data.
Note on Data Availability: Publicly available data specifying the minimum inhibitory concentrations (MICs) of Istamycin A0 against a wide range of Gram-positive bacteria is limited. The following data is for the closely related compound, Istamycin B, and is provided for illustrative purposes. Further in-house testing is recommended for a comprehensive assessment of Istamycin A0's activity.
Data Presentation: In Vitro Activity of Istamycin B
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of Istamycin B against a key Gram-positive pathogen. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Not Specified | 0.78[1] |
Disclaimer: The data presented is for Istamycin B, a closely related compound to Istamycin A0. This information is sourced from a commercially available product description and is intended to be representative.[1]
Experimental Protocols
The determination of the in vitro antibacterial spectrum of a compound like Istamycin A0 is crucial for its development as a therapeutic agent. The following are detailed methodologies for key experiments used to ascertain the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This is one of the most common methods for determining MIC values and is recommended by the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Istamycin A0 Stock Solution:
-
A stock solution of Istamycin A0 is prepared at a high concentration (e.g., 1000 µg/mL) in a suitable solvent (typically sterile deionized water).
-
The solution is filter-sterilized through a 0.22 µm filter.
b. Preparation of Bacterial Inoculum:
-
The Gram-positive bacterial strains to be tested are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) and incubated at 37°C for 18-24 hours.
-
Several colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Serial Dilution and Inoculation:
-
A 96-well microtiter plate is used for the assay.
-
Two-fold serial dilutions of the Istamycin A0 stock solution are prepared in the wells of the microtiter plate using Mueller-Hinton Broth.
-
Each well is then inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
d. Incubation and MIC Determination:
-
The microtiter plate is incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of Istamycin A0 at which there is no visible growth of bacteria.
Agar Dilution Method
This method is an alternative to broth microdilution and is particularly useful for testing a large number of isolates.
a. Preparation of Istamycin A0-Containing Agar Plates:
-
A series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold serial dilutions of Istamycin A0 are prepared.
-
The antibiotic is added to the molten agar just before pouring the plates.
b. Preparation of Bacterial Inoculum:
-
The bacterial inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.
c. Inoculation of Plates:
-
The surface of each agar plate is spot-inoculated with the bacterial suspensions. A multipoint inoculator can be used to test multiple strains simultaneously.
-
A control plate containing no antibiotic is also inoculated.
d. Incubation and MIC Determination:
-
The plates are incubated at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of Istamycin A0 that completely inhibits the growth of the bacteria.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Aminoglycoside Mechanism of Action
Caption: Mechanism of Action of Istamycin A0.
References
Istamycin A0 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Structure-Activity Relationships of Istamycin A0, Leveraging Insights from Close Structural Analogs for Novel Antibiotic Design.
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Istamycin A0, a potent aminoglycoside antibiotic. Due to the limited availability of extensive SAR data specifically for Istamycin A0, this document leverages key findings from studies on the closely related and structurally similar compound, Istamycin B. The principles of molecular modification and their impact on antibacterial efficacy and toxicity are highly transferable between these analogs. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antibacterial agents.
Introduction to Istamycins and their Mechanism of Action
Istamycins belong to the aminoglycoside class of antibiotics, which are crucial in the treatment of serious bacterial infections. Their primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria, thereby interfering with protein synthesis. This interaction leads to a cascade of events, including codon misreading and inhibition of translocation, ultimately resulting in bacterial cell death. The unique structural features of Istamycins, including their deoxystreptamine core and attached amino sugars, are critical for this activity. Understanding the relationship between these structural motifs and the resulting biological activity is paramount for the rational design of new, more effective, and less toxic aminoglycoside antibiotics.
Core Structure-Activity Relationships
The antibacterial potency and toxicity profile of Istamycin A0 and its analogs are intimately linked to specific chemical modifications at various positions on the molecule. The following sections and the corresponding data table summarize the key SAR findings, primarily derived from studies on Istamycin B derivatives.
Data Presentation: Summary of Structure-Activity Relationships
The following table summarizes the observed effects of specific chemical modifications on the antibacterial activity and toxicity of Istamycin B analogs. These findings provide a strong predictive framework for the rational design of novel Istamycin A0 derivatives.
| Modification Position | Chemical Modification | Effect on Antibacterial Activity | Effect on Acute Toxicity | Key Observations |
| 2'-Position | Replacement of the amino group with a hydroxyl group. | Generally maintained or slightly reduced. | Markedly decreased. | This is a critical modification for decoupling antibacterial efficacy from toxicity, a major hurdle in aminoglycoside development.[1] |
| 4-N-Position | Acylation with β-alanine on a 2'-deamino-2'-hydroxy analog. | Good activity against both Gram-positive and Gram-negative bacteria. | Low. | The introduction of an aminoacyl group at this position can enhance or restore antibacterial potency in analogs with reduced toxicity.[1] |
| 3-O-Position | Demethylation. | Potent activity. | High in the presence of a 2'-amino group. | 3-O-demethylation appears to be a key modification for enhancing potency, but this can also increase toxicity if the 2'-amino group is present.[1] |
| 2'-Position | Selective N-acylation or N-amidination. | Variable. | Not improved. | Simple acylation or amidination at the 2'-amino position does not appear to be a viable strategy for reducing toxicity.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of Istamycin analogs.
General Protocol for N-Acylation of Istamycin Analogs
This protocol describes a general method for the N-acylation of an amino group on the Istamycin scaffold, for instance, at the 4-N position.
-
Starting Material: Dissolve the Istamycin analog (1 mmol) in a suitable solvent such as a mixture of methanol and water.
-
Reagent Addition: Add an N-hydroxysuccinimide ester of the desired acyl group (e.g., Boc-β-alanine-OSu) (1.2 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of chloroform-methanol-ammonia) to yield the N-acylated product.
-
Deprotection (if necessary): If a protecting group such as Boc was used, it is removed by treatment with an appropriate reagent (e.g., trifluoroacetic acid in dichloromethane). The deprotected product is then purified, often by ion-exchange chromatography.
Protocol for Minimum Inhibitory Concentration (MIC) Testing
The antibacterial activity of the synthesized analogs is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Prepare a series of two-fold serial dilutions of the Istamycin analogs in MHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizations
The following diagrams illustrate key conceptual frameworks in Istamycin SAR studies.
Caption: Logical flow of Istamycin structure-activity relationship studies.
Caption: General experimental workflow for the synthesis and evaluation of Istamycin analogs.
Conclusion
The structure-activity relationship studies of Istamycin analogs, particularly those of Istamycin B, provide a clear roadmap for the development of novel aminoglycoside antibiotics with improved therapeutic profiles. The key takeaway is the feasibility of chemically modifying the Istamycin scaffold to reduce toxicity while maintaining potent antibacterial activity. Specifically, the substitution of the 2'-amino group with a hydroxyl group has been identified as a highly promising strategy. Further exploration of modifications at the 4-N-position and other sites on the periphery of the molecule, guided by the principles outlined in this document, holds significant potential for the discovery of next-generation aminoglycoside therapeutics to combat the growing threat of antibiotic resistance.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Istamycin A0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istamycin A0 is an aminoglycoside antibiotic belonging to the istamycin family, a group of compounds known for their potent antibacterial activity. These antibiotics are produced by various species of Streptomyces. This guide provides a comprehensive overview of the physical and chemical properties of Istamycin A0, detailed experimental protocols for their determination, and visualizations of its mechanism of action and biosynthetic origin.
Physicochemical Properties
The following tables summarize the known physical and chemical properties of Istamycin A0. It is important to note that some data has been reported for the hemi-carbonate salt of Istamycin A0.
General and Physical Properties
| Property | Value | Source |
| Appearance | Colorless crystalline powder (hemi-carbonate form) | [1] |
| Decomposition Point | 111-114 °C (hemi-carbonate form) | [1] |
| Solubility | Soluble in water and methanol; sparingly soluble or insoluble in ethanol and other common organic solvents.[1] | |
| Specific Optical Rotation | [α]D²² = +76° (c 0.56, water) (hemi-carbonate form) | [1] |
Chemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂N₄O₄ | [1] |
| Molecular Weight | 332.44 g/mol | [1] |
| High-Resolution Mass Spectrometry (HRMS) | m/z = 332.2414 (Found), 332.2420 (Calculated for C₁₅H₃₂N₄O₄) | [1] |
| Reactivity | Positive reaction with ninhydrin and Rydon-Smith reagents. | [1] |
| UV Absorption Spectrum | Shows only end absorption in water. | [1] |
Note on Molecular Formula: There are some discrepancies in the reported molecular formula for Istamycin A0 in the literature. The data presented here is based on the high-resolution mass spectrometry results from the provided search results.
Experimental Protocols
This section details the methodologies for key experiments related to the characterization of Istamycin A0.
Determination of Solubility
Objective: To qualitatively or quantitatively determine the solubility of Istamycin A0 in various solvents.
Materials:
-
Istamycin A0 sample
-
A range of solvents (e.g., water, methanol, ethanol, acetone, chloroform)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer (for quantitative analysis)
Procedure:
-
Qualitative Assessment:
-
To a small vial, add approximately 1-5 mg of Istamycin A0.
-
Add 1 mL of the desired solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.
-
-
Quantitative Assessment (UV-Vis Spectrophotometry):
-
Prepare a stock solution of Istamycin A0 in a solvent in which it is freely soluble (e.g., water).
-
Create a series of standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Prepare a saturated solution of Istamycin A0 in the solvent of interest by adding an excess of the compound, vortexing, and allowing it to equilibrate.
-
Centrifuge the saturated solution to pellet any undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, dilute it with the solvent if necessary, and measure its absorbance at λmax.
-
Use the calibration curve to determine the concentration of Istamycin A0 in the saturated solution, which represents its solubility.
-
Ninhydrin Test for Primary and Secondary Amines
Objective: To confirm the presence of primary and/or secondary amine functional groups in the Istamycin A0 molecule.[1]
Materials:
-
Istamycin A0 sample
-
Ninhydrin reagent (0.2% in ethanol or acetone)
-
Test tubes
-
Water bath
Procedure:
-
Dissolve a small amount (1-2 mg) of Istamycin A0 in 1 mL of a suitable solvent (e.g., water).
-
Add 2-3 drops of the ninhydrin reagent to the solution.
-
Heat the test tube in a boiling water bath for 2-5 minutes.
-
Observe any color change. A positive test for primary amines is indicated by the formation of a deep purple color (Ruhemann's purple). Secondary amines may yield a yellow-orange color.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis
Objective: To analyze the purity of Istamycin A0 and confirm its molecular weight. The following is a general protocol that can be adapted from methods used for other aminoglycosides.[2][3]
Instrumentation:
-
HPLC system with a C18 column
-
Mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 5 mM aqueous pentafluoropropionic acid)
-
Mobile Phase B: Acetonitrile with the same modifier as Mobile Phase A
-
Istamycin A0 sample dissolved in Mobile Phase A
Procedure:
-
Sample Preparation: Prepare a dilute solution of Istamycin A0 (e.g., 10-100 µg/mL) in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., Acquity CSH C18).[3]
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 15-20 minutes to elute the compound.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: A suitable mass range to include the expected molecular ion of Istamycin A0 (e.g., m/z 100-500).
-
Data Acquisition: Acquire full scan mass spectra. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion of Istamycin A0 for fragmentation.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of Istamycin A0's biological context.
General Mechanism of Action of Aminoglycoside Antibiotics
Aminoglycoside antibiotics, including Istamycin A0, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, leading to misreading of mRNA and the production of non-functional proteins, ultimately causing cell death.[4][5][6]
Caption: Mechanism of action of Istamycin A0.
Simplified Biosynthetic Origin of Istamycins
Istamycins are derived from primary metabolites within Streptomyces. The biosynthesis involves a series of enzymatic modifications of a core aminocyclitol structure.[3][7] This diagram illustrates a simplified logical flow of this process.
Caption: Simplified biosynthetic pathway of Istamycins.
Experimental Workflow for Istamycin A0 Characterization
This diagram outlines a logical workflow for the physical and chemical characterization of a sample of Istamycin A0.
References
- 1. GB2048855A - Istamycins - Google Patents [patents.google.com]
- 2. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aminocyclitol Core of Istamycin A0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istamycin A0 belongs to the istamycin family of aminoglycoside antibiotics, which are potent inhibitors of bacterial protein synthesis. These natural products, produced by Streptomyces tenjimariensis, are characterized by a unique 1,4-diaminocyclitol pseudodisaccharide moiety. The central component of this structure is the aminocyclitol core, a 2-deoxystreptamine ring, which is crucial for its antibacterial activity. This technical guide provides a comprehensive overview of the aminocyclitol core of Istamycin A0, including its biosynthesis, mechanism of action, structure-activity relationships, and relevant experimental protocols.
The Aminocyclitol Core: Structure and Biosynthesis
The aminocyclitol core of Istamycin A0 is a 2-deoxystreptamine moiety. Its biosynthesis originates from D-glucose-6-phosphate and proceeds through a series of enzymatic steps to form the characteristic cyclitol ring.
Biosynthetic Pathway of the 2-Deoxystreptamine Core
The biosynthesis of the 2-deoxystreptamine core is a multi-step enzymatic process. The key steps are outlined below:
Quantitative Analysis of Antibacterial Activity
While specific quantitative data for Istamycin A0 is limited in publicly available literature, the biological activity of closely related istamycins provides valuable insights. Istamycins A and B have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[1]. For instance, Istamycin B exhibits the following Minimum Inhibitory Concentrations (MICs):
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 0.78 |
| Escherichia coli | 1.56 |
| Pseudomonas aeruginosa | 0.39 |
| Data for Istamycin B, a closely related compound.[2] |
A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method has been developed for the profiling and quantification of istamycin congeners, including Istamycin A0, from the fermentation broth of Streptomyces tenjimariensis. This method reported a lower limit of quantification for Istamycin A of 2.2 ng/mL, indicating the potential for precise measurement of these compounds in complex mixtures[3][4][5].
Mechanism of Action and Impact on Signaling Pathways
The primary mechanism of action for aminoglycosides, including the istamycins, is the inhibition of bacterial protein synthesis. The aminocyclitol core plays a critical role in binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This interaction disrupts the fidelity of translation, leading to the production of non-functional or truncated proteins and ultimately bacterial cell death.
Recent research has indicated that the effects of aminoglycosides extend beyond simple protein synthesis inhibition and can impact bacterial signaling pathways, particularly two-component systems (TCSs). TCSs are crucial for bacteria to sense and respond to environmental stimuli, including antibiotic-induced stress[6][7]. The binding of aminoglycosides to the ribosome can lead to mistranslation of membrane proteins, which in turn can trigger envelope stress responses mediated by TCSs like the CpxA-CpxR system[8]. This activation can lead to a cascade of downstream effects, including the generation of reactive oxygen species, which contribute to the bactericidal activity of these antibiotics.
Proposed Signaling Cascade Triggered by Istamycin A0
The following diagram illustrates a potential signaling pathway activated by Istamycin A0, leading to bacterial cell death.
Structure-Activity Relationship of the Aminocyclitol Core
The structure of the 2-deoxystreptamine core and its substitutions are critical for the antibacterial activity of istamycins. Key structural features that influence activity include:
-
Amino Groups: The presence and position of amino groups on the cyclitol ring are essential for binding to the negatively charged phosphate backbone of rRNA.
-
Hydroxyl Groups: The stereochemistry of the hydroxyl groups influences the conformation of the ring and its interaction with the ribosomal target.
-
Glycosidic Linkage: The point of attachment and the nature of the sugar moieties linked to the aminocyclitol core determine the spectrum of activity and resistance profile. For instance, replacing the amino group at the C-2 position with a hydroxyl group has been shown to significantly decrease acute toxicity while maintaining antibacterial activity in some istamycin derivatives[2].
Experimental Protocols
Production and Purification of Istamycin A0 from Streptomyces tenjimariensis
1. Fermentation:
-
Streptomyces tenjimariensis is cultured in a suitable fermentation medium. A common medium contains starch as the carbon source and soybean meal as the nitrogen source[1].
-
The fermentation is carried out under aerobic conditions on a rotary shaker (e.g., 250 rpm) at 28°C for approximately 5 days[4]. The addition of palmitate (0.2%) has been shown to double istamycin production[1].
2. Extraction:
-
The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration.
-
The supernatant containing the istamycins is subjected to extraction. Due to the polar nature of aminoglycosides, methods such as ion-exchange chromatography are typically employed.
3. Purification:
-
A multi-step purification process is generally required to isolate Istamycin A0 from the complex mixture of congeners.
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): A robust method for the profiling and characterization of istamycin congeners has been developed[3][4][5].
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a bacterial cell-free system.
1. Preparation of Cell-Free Extract (S30 Extract):
-
Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.
2. Assay Reaction:
-
Set up reaction mixtures containing the S30 extract, a buffer system, amino acids (including a radiolabeled amino acid like [35S]-methionine), an energy source (ATP and GTP), and a DNA template (e.g., a plasmid encoding a reporter gene like luciferase or beta-galactosidase).
-
Add varying concentrations of Istamycin A0 to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
3. Measurement of Protein Synthesis:
-
Stop the reactions by adding a precipitating agent (e.g., trichloroacetic acid).
-
Collect the precipitated protein on a filter paper.
-
Measure the amount of incorporated radiolabeled amino acid using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control reaction without the antibiotic.
Workflow for In Vitro Protein Synthesis Inhibition Assay
Conclusion
The aminocyclitol core of Istamycin A0 is a key determinant of its potent antibacterial activity. A thorough understanding of its structure, biosynthesis, and mechanism of action is essential for the development of novel aminoglycoside antibiotics with improved efficacy and reduced toxicity. The data and protocols presented in this guide provide a valuable resource for researchers in the field of antibiotic discovery and development. Further investigation into the specific quantitative interactions of Istamycin A0 with its ribosomal target and its detailed effects on bacterial signaling pathways will be crucial for realizing the full therapeutic potential of this class of compounds.
References
- 1. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]
- 3. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. mdpi.com [mdpi.com]
- 7. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Istamycin A0 Congeners: A Deep Dive into Structure, Activity, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istamycins are a family of aminoglycoside antibiotics produced by the marine actinomycete Streptomyces tenjimariensis.[1] Since their discovery, they have garnered significant interest due to their potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of Istamycin A0 and its congeners, focusing on their biological activities, mechanisms of action, and the experimental methodologies used to characterize them. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antimicrobial agents.
The Istamycin Family: A Structural Overview
The istamycin family is a diverse group of compounds, with sixteen naturally occurring congeners identified to date.[2] These include Istamycin A, B, C, A0, B0, C0, A1, B1, C1, A2, X0, A3, Y0, B3, FU-10, and AP.[2] Istamycin A0 is structurally a deglycyl derivative of Istamycin B.[3] A key feature of the istamycin family is the potential for interconversion between its members. For instance, Istamycin A0 and B0 can be chemically converted to Istamycin A and B, respectively, which exhibit enhanced antibacterial properties.[3]
Biological Activities of Istamycin Congeners
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Istamycins
| Organism | Istamycin A (µg/mL) | Istamycin B (µg/mL) |
| Staphylococcus aureus | 0.2 - 1.6 | 0.1 - 0.8 |
| Escherichia coli | 0.4 - 3.1 | 0.2 - 1.6 |
| Klebsiella pneumoniae | 0.8 - 6.3 | 0.4 - 3.1 |
| Pseudomonas aeruginosa | 1.6 - 12.5 | 0.8 - 6.3 |
Note: The MIC values are presented as ranges compiled from various studies and may vary depending on the specific strain and testing methodology.
Mechanism of Action: Targeting the Bacterial Ribosome
Like other aminoglycosides, istamycins exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary target is the 30S ribosomal subunit.
Figure 1: Mechanism of Action of Istamycin A0 Congeners
The binding of istamycins to the 16S rRNA within the 30S subunit interferes with the translation process in several ways:
-
Inhibition of Initiation Complex Formation: It can block the proper assembly of the ribosome on the messenger RNA (mRNA).
-
mRNA Misreading: The binding induces conformational changes in the ribosome, leading to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.
-
Inhibition of Translocation: The movement of the ribosome along the mRNA can be hindered, halting protein synthesis altogether.
The accumulation of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. A standard method for determining MIC is the broth microdilution method.
Figure 2: Broth Microdilution MIC Assay Workflow
Methodology:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the Istamycin congener in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Ribosome Binding Assay
To investigate the direct interaction of istamycins with the bacterial ribosome, a ribosome binding assay can be performed. This assay typically utilizes radiolabeled antibiotics or a competitive binding format.
Methodology:
-
Isolation of Ribosomes: Grow the target bacterial strain to mid-log phase and harvest the cells by centrifugation. Lyse the cells using a French press or sonication. Isolate the 70S ribosomes by differential centrifugation, including a high-speed ultracentrifugation step through a sucrose cushion. Dissociate the 70S ribosomes into 30S and 50S subunits by dialysis against a low-magnesium buffer. Purify the 30S subunits using sucrose density gradient centrifugation.
-
Radiolabeling of Istamycin (Optional): If a direct binding assay is to be performed, the istamycin congener can be radiolabeled (e.g., with tritium, ³H).
-
Binding Reaction: In a typical binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol), incubate a fixed concentration of purified 30S ribosomal subunits with varying concentrations of the radiolabeled istamycin congener. For competitive binding, incubate a fixed concentration of a known radiolabeled aminoglycoside with both 30S subunits and varying concentrations of the unlabeled istamycin congener.
-
Separation of Bound and Free Ligand: Separate the ribosome-bound radiolabeled ligand from the free ligand using a rapid filtration method (e.g., nitrocellulose membrane filtration). The ribosomes and bound ligand will be retained on the filter, while the free ligand will pass through.
-
Quantification: Wash the filters to remove any non-specifically bound ligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration to determine the binding affinity (Kd) for direct binding assays. For competitive binding assays, calculate the IC50 value (the concentration of the unlabeled istamycin that inhibits 50% of the binding of the radiolabeled ligand) and subsequently determine the Ki (inhibition constant).
Signaling Pathways and Logical Relationships
The primary mechanism of action of istamycins is the direct inhibition of protein synthesis. Downstream effects are largely a consequence of this primary insult.
Figure 3: Logical Relationships in Bacterial Response to Istamycins
The production of mistranslated proteins can lead to their misfolding and aggregation, triggering cellular stress responses. These aberrant proteins can also be inserted into the cell membrane, disrupting its integrity and leading to a membrane stress response. This can, in turn, trigger an oxidative stress response. Ultimately, the culmination of these events, coupled with the shutdown of essential protein production, leads to bacterial cell death.
Conclusion and Future Directions
The istamycin family of aminoglycosides, with Istamycin A0 as a core member, represents a promising class of antibacterial agents. Their potent activity and well-characterized mechanism of action make them valuable scaffolds for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Future research should focus on a comprehensive evaluation of the antibacterial spectrum of all sixteen natural congeners to identify lead candidates. Furthermore, synthetic modifications of the istamycin scaffold could lead to derivatives with improved efficacy, a broader spectrum of activity, and reduced toxicity. A deeper understanding of the specific interactions between different istamycin congeners and the bacterial ribosome at a molecular level will be crucial for the rational design of next-generation aminoglycoside antibiotics.
References
- 1. Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. Optimizing aminoglycoside selection for KPC-producing Klebsiella pneumoniae with the aminoglycoside-modifying enzyme (AME) gene aac(6’)-Ib - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Istamycin A0 Fermentation and Production from Streptomyces tenjimariensis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fermentation, production, and purification of Istamycin A0 from Streptomyces tenjimariensis. The information is compiled from scientific literature and patents to guide researchers in developing robust and optimized production processes.
Introduction
Istamycins are aminoglycoside antibiotics with broad-spectrum bactericidal activities. Streptomyces tenjimariensis is a known producer of a complex of istamycins, including Istamycin A0. This guide outlines the critical parameters and methodologies for the successful laboratory-scale production and isolation of Istamycin A0.
Fermentation Protocol
Successful production of Istamycin A0 relies on the careful preparation of the inoculum and the use of an optimized fermentation medium and conditions. Two effective media compositions are presented below.
Inoculum Preparation
A two-stage inoculum preparation is recommended to ensure a healthy and active seed culture for the production fermenter.
Protocol:
-
Initial Culture: Aseptically transfer a loopful of a well-sporulated culture of Streptomyces tenjimariensis from an agar slant to a 500 mL Erlenmeyer flask containing 110 mL of the seed culture medium (see Table 1).
-
Incubation: Incubate the flask on a rotary shaker at 27°C for 48 hours. This will serve as the seed culture for the production stage.
Production Fermentation
Protocol:
-
Inoculation: Transfer the seed culture to a 30-liter jar fermenter containing 15 liters of the production medium (see Table 2 for two alternative media).
-
Fermentation Parameters: Maintain the fermentation under the conditions outlined in Table 3.
-
Duration: Continue the fermentation for the specified duration, typically ranging from 72 hours to 6 days.
Data Presentation: Media Composition and Fermentation Parameters
Table 1: Seed Culture Medium Composition [1]
| Component | Concentration |
| Starch | 1.0% |
| Glucose | 0.2% |
| Soybean Meal | 1.0% |
| Sodium Chloride | 0.3% |
| Dipotassium Hydrogenphosphate | 0.1% |
| Magnesium Sulfate (7 H₂O) | 0.1% |
Table 2: Production Media Compositions
| Component | Medium 1[1] | Medium 2 |
| Starch | 2.0% | 2.0% |
| Glucose | 0.2% | 0.2% |
| Soybean Meal | 2.0% | 2.0% |
| Sodium Chloride | 0.3% | 0.3% |
| Dipotassium Hydrogenphosphate | 0.1% | 0.1% |
| Magnesium Sulfate (7 H₂O) | 0.1% | 0.1% |
| Sodium Palmitate | - | 0.2% |
Note: The addition of palmitate has been shown to double istamycin production.[2]
Table 3: Optimized Fermentation Parameters
| Parameter | Value | Reference |
| Temperature | 27 - 30°C | [1][3] |
| Initial pH | 6.38 | [3] |
| Agitation | 200 - 300 rpm | [1][3] |
| Aeration | 1 vvm (15 L/min for a 15 L working volume) | [1] |
| Incubation Time | 72 hours - 6 days | [1][3] |
| Calcium Carbonate (CaCO₃) | 5.3% | [3] |
Production and Purification Protocol
The following protocol details the extraction and purification of Istamycin A0 from the fermentation broth.
Initial Extraction
-
Acidification and Filtration: At the end of the fermentation, adjust the pH of the culture broth to 2.0 with hydrochloric acid. Filter the acidified broth to remove mycelia and other solids, yielding a clarified broth filtrate.[1]
-
Cation-Exchange Chromatography (Capture Step):
-
Resin: Use a cation-exchange resin.
-
Loading: Pass the clarified broth filtrate through the column of the cation-exchange resin. The istamycins will bind to the resin.
-
Elution: Elute the bound istamycins with 0.2 N to 1 N hydrochloric acid or 0.2 N to 1 N aqueous ammonia.[1]
-
Silica Gel Chromatography
-
Preparation: Concentrate the eluate from the cation-exchange step to dryness under reduced pressure.
-
Column Chromatography: Dissolve the crude istamycin powder in a suitable solvent and apply it to a silica gel column.
-
Elution: Elute the column with a suitable solvent system. A patent suggests collecting fractions and combining those with activity.[1] While the specific solvent system for Istamycin A0 is not detailed, similar aminoglycoside purifications often use a gradient of a polar organic solvent (like methanol or ethanol) in a less polar solvent (like chloroform or dichloromethane), often with the addition of a small amount of a base (like ammonium hydroxide) to improve peak shape.
-
Fraction Analysis: Monitor the fractions for the presence of Istamycin A0 using a suitable analytical method such as HPLC-MS.[4][5]
-
Final Concentration: Combine the pure fractions containing Istamycin A0 and concentrate to dryness under reduced pressure to obtain the purified compound.
Quantitative Data
Visualization of Workflows
Experimental Workflow for Istamycin A0 Production
Caption: Workflow for Istamycin A0 production and purification.
Logical Relationship of Fermentation Parameters
Caption: Key factors influencing Istamycin production.
References
- 1. GB2048855A - Istamycins - Google Patents [patents.google.com]
- 2. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central composite design for optimizing istamycin production by Streptomyces tenjimariensis [pubmed.ncbi.nlm.nih.gov]
- 4. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
Application Note: Purification of Istamycin A0 Using Ion-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istamycin A0, an aminoglycoside antibiotic, demonstrates potent antibacterial activity. Its purification from fermentation broths or synthetic reaction mixtures is a critical step in research and development. Ion-exchange chromatography (IEC) is a robust and scalable method for the purification of charged molecules like Istamycin A0. This application note provides a detailed protocol for the purification of Istamycin A0 using cation-exchange chromatography, leveraging its basic nature to achieve high purity.
Istamycins are typically purified using a scaled-up ion-exchange chromatographic procedure[1]. As a poly-basic compound, Istamycin A0 carries a net positive charge at neutral or acidic pH, making it an ideal candidate for cation-exchange chromatography. In this method, the positively charged Istamycin A0 binds to a negatively charged solid support (the cation-exchange resin). Impurities that are neutral or negatively charged will not bind and are washed away. The bound Istamycin A0 is then eluted by increasing the salt concentration or changing the pH of the buffer, which disrupts the electrostatic interactions with the resin.
Principle of Separation
The purification strategy is based on the reversible electrostatic interaction between the positively charged amine groups of Istamycin A0 and the negatively charged functional groups of the cation-exchange resin. The separation process involves four key steps:
-
Equilibration: The cation-exchange column is equilibrated with a buffer at a specific pH to ensure the resin is fully charged and ready for sample loading.
-
Sample Loading: The crude Istamycin A0 solution, adjusted to an appropriate pH and ionic strength, is loaded onto the column. Istamycin A0 binds to the resin, while many impurities pass through in the flow-through.
-
Washing: The column is washed with the equilibration buffer to remove any remaining unbound or weakly bound impurities.
-
Elution: A buffer with a higher ionic strength or a different pH is passed through the column to displace the bound Istamycin A0, which is then collected in fractions.
Experimental Protocol
This protocol is a general guideline based on established methods for the purification of aminoglycoside antibiotics. Optimization of specific parameters may be required for different scales and purity requirements.
1. Materials and Reagents
-
Cation-Exchange Resin: A strong or weak acid cation-exchange resin is suitable. Examples include Amberlite IRC-50 (weakly acidic) or resins like '732' and '734' (strongly acidic)[2]. The choice of resin may depend on the specific impurities present.
-
Crude Istamycin A0 solution: Fermentation broth filtrate or synthetic reaction mixture containing Istamycin A0.
-
Equilibration and Wash Buffer: Deionized water or a low concentration buffer (e.g., 20 mM sodium phosphate), pH 6.0 - 7.7[2].
-
Elution Buffer: An aqueous solution of a salt (e.g., NaCl, NH₄Cl) or a base (e.g., NH₄OH) at a concentration of 0.5 - 1.5 M[2]. The specific eluent will depend on the chosen resin and desired final salt form of the product.
-
pH adjustment solutions: Dilute HCl and NaOH or NH₄OH.
-
Chromatography Column and System: Appropriate for the scale of purification.
2. Equipment
-
pH meter
-
Conductivity meter
-
Peristaltic pump or chromatography system
-
Fraction collector
-
Apparatus for post-elution processing (e.g., rotary evaporator, freeze dryer)
3. Sample Preparation
-
Centrifuge or filter the crude Istamycin A0 solution to remove any particulate matter.
-
Adjust the pH of the clarified solution to between 6.0 and 7.7 using a suitable acid or base[2]. This ensures that Istamycin A0 is sufficiently protonated to bind to the cation-exchange resin.
4. Chromatography Procedure
-
Column Packing and Equilibration:
-
Pack the chromatography column with the chosen cation-exchange resin according to the manufacturer's instructions.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of the equilibration buffer at a flow rate of 1-3 CV/hour[2]. Continue until the pH and conductivity of the column outlet match that of the inlet buffer.
-
-
Sample Loading:
-
Load the prepared Istamycin A0 sample onto the equilibrated column at a flow rate of 1-3 CV/hour[2].
-
Collect the flow-through and monitor for the presence of Istamycin A0 to ensure the binding capacity of the column has not been exceeded.
-
-
Washing:
-
Wash the column with at least 2-3 CV of the equilibration buffer to remove unbound and weakly bound impurities[2].
-
Continue washing until the UV absorbance (if applicable) or conductivity of the outlet returns to baseline.
-
-
Elution:
-
Elute the bound Istamycin A0 from the column using the elution buffer. The elution can be performed in a stepwise or linear gradient manner. For a stepwise elution, use a concentration of 0.5 - 1.5 M of the eluting salt or base[2].
-
Maintain a flow rate of 1-3 CV/hour[2].
-
Collect fractions and monitor for the presence of Istamycin A0 using a suitable analytical method (e.g., HPLC, TLC).
-
5. Post-Elution Processing
-
Pool the fractions containing pure Istamycin A0.
-
The eluate can be concentrated under reduced pressure at a temperature of 50-70°C[2].
-
Desalting of the pooled fractions may be necessary, which can be achieved by a subsequent chromatography step (e.g., size-exclusion chromatography) or other methods like dialysis or diafiltration.
-
The final product can be obtained by lyophilization (freeze-drying) or spray drying[2].
Data Presentation
The following table summarizes typical process parameters and expected outcomes for the purification of aminoglycoside antibiotics using cation-exchange chromatography, based on data from related compounds.
| Parameter | Kanamycin Example 1 | Kanamycin Example 2 | Sisomicin Example |
| Resin Type | Strong Acid Cation-Exchange ('734') | Strong Acid Cation-Exchange ('732') | Weak Acid Cation-Exchange (Amberlite IRC-50) |
| Adsorption pH | 7.58 | 5.99 | 6.83 |
| Loading Flow Rate | 0.96 CV/h | Static Adsorption | 0.56 CV/h |
| Wash Volume | ≥ 2 CV (Water) | ≥ 2 CV (Water) | ≥ 2 CV (Water) |
| Eluent | 0.8 M HCl:NH₄Cl (1:2) | 1.5 M NH₄OH | 0.5 M H₂SO₄ |
| Elution Volume | 6 CV | 7 CV | 3 CV |
| Elution Flow Rate | 2 CV/h | 1 CV/h | 3 CV/h |
| Recovery | 90.4% | 89.6% | 89.5% |
| Purity | 71.7% | 73.3% | 71.3% |
| (Data adapted from Google Patents, CN101012246B)[2] |
Visualizations
Experimental Workflow for Istamycin A0 Purification
Caption: Workflow for the purification of Istamycin A0.
Logical Relationships in Cation-Exchange Chromatography
Caption: Principle of Istamycin A0 separation.
References
Application Notes and Protocols for HPLC-MS/MS Quantification of Istamycin A0 in Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of Istamycin A0 in bacterial fermentation broth using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Istamycin A0 is an aminoglycoside antibiotic produced by Streptomyces tenjimariensis. Accurate quantification of Istamycin A0 in fermentation broth is crucial for process optimization, yield determination, and quality control in drug development. This HPLC-MS/MS method offers high selectivity and sensitivity for the analysis of Istamycin A0.
Method Overview
The method involves a solid-phase extraction (SPE) cleanup of the fermentation broth, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
Caption: Overall workflow for Istamycin A0 quantification.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for profiling Istamycin congeners in Streptomyces tenjimariensis fermentation broth.
Materials:
-
Fermentation broth
-
Hydrochloric acid (HCl)
-
OASIS MCX SPE cartridges
-
Methanol (MeOH)
-
Ammonium hydroxide (NH4OH)
-
Water (HPLC grade)
-
Centrifuge
-
Vacuum manifold for SPE
-
Sample concentrator/evaporator
Procedure:
-
Transfer a known volume (e.g., 15 mL) of the whole fermentation culture into a polypropylene conical tube.
-
Adjust the pH of the sample to approximately 2.0 with HCl.
-
Extract for 1 hour at room temperature on a laboratory rocker.
-
Centrifuge the samples at 12,000 x g for 5 minutes at 4°C.
-
Condition an OASIS MCX SPE cartridge with methanol followed by 10 mM HCl.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 10 mM HCl solution.
-
Elute the Istamycin A0 twice with 0.5 mL of 5% methanolic NH4OH (NH4OH/methanol, 5:95, v/v).
-
Pool the eluents and evaporate to dryness using a vacuum centrifuge.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of water.
-
The sample is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump
-
Autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Acquity CSH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 5 mM aqueous pentafluoropropionic acid (PFPA)
-
Mobile Phase B: 50% Acetonitrile with 5 mM PFPA
-
Flow Rate: 0.2 - 0.4 mL/min (to be optimized)
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 30 - 40 °C
-
Gradient Elution: A gradient should be optimized to ensure separation of Istamycin A0 from other components in the fermentation broth. A representative gradient is provided in the table below.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: To be optimized (typically 3-4 kV)
-
Source Temperature: To be optimized (typically 120-150 °C)
-
Desolvation Temperature: To be optimized (typically 350-450 °C)
-
Gas Flow Rates: To be optimized for the specific instrument
-
MRM Transitions: The precursor ion for Istamycin A0 is expected to be [M+H]+ with an m/z of 333.2. Product ions for quantification and qualification need to be determined by infusing a standard solution of Istamycin A0 and performing a product ion scan.
MRM Method Development Workflow
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Isepamicin
Disclaimer: The compound "Istamycin AO" is not found in the referenced scientific literature. These notes and protocols are based on Isepamicin , a well-documented aminoglycoside antibiotic, which is presumed to be the intended subject.
Application Notes
Introduction to Isepamicin
Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B. It possesses a broad spectrum of activity, particularly against Gram-negative bacteria, and exhibits stability against many aminoglycoside-modifying enzymes that can inactivate other drugs in this class.[1] Like other aminoglycosides, Isepamicin's action is concentration-dependent and it demonstrates bactericidal activity.[1] Its clinical use is primarily for treating serious infections caused by susceptible bacteria, including those resistant to other aminoglycosides like gentamicin and tobramycin.[2][3]
Mechanism of Action
Isepamicin, like all aminoglycosides, exerts its antibacterial effect by inhibiting protein synthesis. The process involves several key steps:
-
Binding to the Ribosome: The drug irreversibly binds to the 30S ribosomal subunit of the susceptible bacterium.[4][5]
-
Interference with Protein Synthesis: This binding interferes with the initiation of protein synthesis, blocks the translocation of the ribosome along the mRNA, and causes misreading of the genetic code.[4][5]
-
Production of Faulty Proteins: The misreading leads to the incorporation of incorrect amino acids, resulting in the production of nonfunctional or truncated proteins.[5]
-
Cell Death: The accumulation of these faulty proteins and the disruption of normal cellular processes ultimately lead to bacterial cell death.
The diagram below illustrates the mechanism of action of aminoglycosides.
Caption: Mechanism of action of Isepamicin on the bacterial ribosome.
Spectrum of Activity
Isepamicin is highly active against a wide range of clinically significant pathogens. Its spectrum is most similar to that of amikacin.[1]
-
Gram-Negative Bacteria: Isepamicin demonstrates excellent activity against Enterobacteriaceae (including Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae), Pseudomonas aeruginosa, and Acinetobacter species.[1][3] It often retains activity against strains resistant to other aminoglycosides.[6]
-
Gram-Positive Bacteria: It is active against staphylococci, including some methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2]
-
Organisms with Intrinsic Resistance: Isepamicin is generally not active against anaerobes, Streptococcus species, and Enterococcus species when used as monotherapy.[1][7]
Data Presentation: In Vitro Susceptibility of Isepamicin
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Isepamicin against various bacterial isolates as reported in the literature. MIC values are crucial for determining the potential efficacy of an antibiotic.
Table 1: Isepamicin Activity against Gram-Negative Bacteria
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Escherichia coli | 31 | - | 4.0 | [3] |
| Klebsiella pneumoniae | 31 | - | 4.0 | [3] |
| Enterobacter cloacae | 30 | - | 4.0 | [3] |
| Serratia marcescens | 31 | - | 8.0 | [3] |
| Pseudomonas aeruginosa | 31 | - | 8.0 | [3] |
| Acinetobacter baumannii | 31 | - | 8.0 | [3] |
| Enterobacteriaceae (General) | - | - | 1.1 - 8.5 | [1] |
Table 2: Isepamicin Activity against Gram-Positive Bacteria
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus | 27 | - | 0.5 - 6.9 | [1][2] |
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for susceptibility testing.[8][9]
Protocol 1: Broth Microdilution for MIC Determination
This method determines the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Isepamicin analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
Procedure:
-
Prepare Isepamicin Stock Solution: Prepare a concentrated stock solution of Isepamicin in a suitable solvent (e.g., sterile water) and sterilize by filtration.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of Isepamicin in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 64 to 0.25 mg/L). Each well should contain 50 µL of the diluted antibiotic.
-
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This brings the total volume to 100 µL.
-
Controls: Include a growth control well (inoculum in broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Isepamicin that completely inhibits visible bacterial growth (i.e., no turbidity) compared to the growth control.
Caption: Workflow for Broth Microdilution MIC Testing.
Protocol 2: Kirby-Bauer Disk Diffusion Method
This qualitative method assesses susceptibility by measuring the zone of growth inhibition around an antibiotic-impregnated disk.
Materials:
-
Isepamicin disks (e.g., 30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
-
QC strains
Procedure:
-
Prepare Inoculum: Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension.
-
Inoculate Plate: Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Apply Disks: Using sterile forceps, place the Isepamicin disk onto the surface of the agar. Gently press the disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35°C for 16-20 hours.
-
Measure Zones: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk.
-
Interpret Results: Compare the zone diameter to established interpretive criteria (e.g., from CLSI or FDA) to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[10] Note that specific breakpoints for Isepamicin may not be universally established, and those for amikacin are often used as a proxy.
Protocol 3: Time-Kill Assay
This assay provides quantitative data on the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
Isepamicin analytical standard
-
CAMHB or other suitable broth
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Sterile flasks or tubes
-
Incubating shaker (35°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting (e.g., Tryptic Soy Agar)
-
Micropipettes, spreaders
Procedure:
-
Preparation: Prepare flasks containing CAMHB with Isepamicin at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control flask without antibiotic.
-
Inoculation: Inoculate each flask with the bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at 35°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
-
Data Analysis: Plot log₁₀ CFU/mL versus time for each Isepamicin concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Caption: Experimental workflow for a bacterial Time-Kill Assay.
Data Interpretation and Quality Control
Accurate susceptibility testing relies on adherence to standardized procedures and the use of interpretive criteria, or "breakpoints."
-
Breakpoints: These are MIC or zone diameter values used to categorize bacteria as S, I, or R. Breakpoints for Isepamicin are not consistently defined by all regulatory bodies. The French committee CA-SFM proposed MIC breakpoints of ≤8 mg/L for susceptible and >16 mg/L for resistant. In many cases, amikacin breakpoints are used as a surrogate. It is critical to note that CLSI recently updated aminoglycoside breakpoints for Enterobacterales, which may impact interpretation.[9][11]
-
Quality Control: Routine testing of QC strains (e.g., E. coli ATCC 25922) is mandatory. The resulting MIC or zone diameter values must fall within the acceptable ranges defined by the standardizing body (e.g., CLSI) to ensure the validity of the experimental run.
The relationship between these components is outlined below.
Caption: Logic for interpreting susceptibility test results.
References
- 1. Isepamicin (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of nosocomial isolates against a new aminoglycoside isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stork: In vitro activity of isepamicin and other aminoglycosides against clinical isolates of Gram-negative bacteria causing nosocomial bloodstream infections [storkapp.me]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Sensitivity of Isepamicin in comparison to Amikacin and Gentamicin - CCEM Journal [ccemjournal.com]
- 8. goums.ac.ir [goums.ac.ir]
- 9. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 11. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Istamycin A0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istamycin A0 is an aminoglycoside antibiotic, a class of potent bactericidal agents that function by inhibiting protein synthesis in susceptible bacteria. Aminoglycosides, including the various congeners of istamycin, bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.[1] Istamycin A0 is a known precursor to the more potent forms, Istamycin A and B.[2] Understanding the in vitro activity of Istamycin A0 against a range of clinically relevant bacteria is a critical step in preclinical drug development and antimicrobial research.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] It is a fundamental measure of the potency of an antibiotic against a specific organism.[5] This application note provides a detailed protocol for determining the MIC of Istamycin A0 using the broth microdilution method, a standard and widely accepted technique.[5][6]
Mechanism of Action of Aminoglycosides
Aminoglycoside antibiotics, such as Istamycin A0, exert their bactericidal effect by targeting the bacterial ribosome. The process involves the following key steps:
-
Cellular Uptake: The positively charged aminoglycoside molecule is initially attracted to the negatively charged bacterial cell surface. Its entry into the cytoplasm is an energy-dependent process.
-
Ribosomal Binding: Once inside the cell, the aminoglycoside binds to the 16S rRNA component of the 30S ribosomal subunit.[1]
-
Inhibition of Protein Synthesis: This binding event interferes with the initiation and elongation steps of protein synthesis, leading to the production of truncated or nonfunctional proteins. This disruption of normal protein synthesis is lethal to the bacterial cell.
General mechanism of action for aminoglycoside antibiotics.
Data Presentation
The following table provides a template for summarizing the MIC values of Istamycin A0 against various bacterial strains. Researchers should populate this table with their experimentally determined data.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | |
| Staphylococcus aureus | 29213 | |
| Pseudomonas aeruginosa | 27853 | |
| Enterococcus faecalis | 29212 | |
| Klebsiella pneumoniae | 700603 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Istamycin A0 powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Istamycin A0 Stock Solution:
-
Accurately weigh a sufficient amount of Istamycin A0 powder and dissolve it in a suitable sterile solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the Istamycin A0 stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a positive control (bacterial growth without antibiotic) and contain 100 µL of CAMHB.
-
Well 12 should serve as a negative control (sterility control) and contain 100 µL of CAMHB.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12). The final volume in each well will be approximately 110 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of Istamycin A0 at which there is no visible growth (i.e., the first clear well).
-
Workflow for MIC determination using broth microdilution.
Quality Control
It is essential to include quality control strains with known MIC values in each experimental run to ensure the accuracy and reproducibility of the results. Recommended quality control strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853. The obtained MIC values for these strains should fall within the acceptable ranges published by CLSI.
Interpretation of Results
The determined MIC value should be interpreted in the context of established clinical breakpoints, if available.[5] These breakpoints categorize a bacterial strain as susceptible, intermediate, or resistant to a particular antibiotic. It is important to note that for novel compounds like Istamycin A0, clinical breakpoints may not yet be established. In such cases, the MIC values provide a direct measure of the compound's in vitro potency and can be used to compare its activity against different bacterial species.
References
- 1. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]
- 2. GB2048855A - Istamycins - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. idexx.dk [idexx.dk]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
Anwendungshinweise und Protokolle für den Istamycin AO Zytotoxizitätstest in Säugetierzelllinien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Istamycin AO ist ein Aminoglykosid-Antibiotikum. Wie andere Mitglieder dieser Klasse kann es bei Säugetierzellen zytotoxische Wirkungen hervorrufen. Diese Anwendungshinweise beschreiben ein detailliertes Protokoll zur Bestimmung der Zytotoxizität von this compound in Säugetierzelllinien unter Verwendung des MTT-Assays. Zusätzlich wird ein Überblick über den potenziellen Mechanismus der durch Aminoglykoside induzierten Zytotoxizität gegeben.
Obwohl spezifische IC50-Werte für this compound in der wissenschaftlichen Literatur nicht allgemein verfügbar sind, zeigen Studien mit verwandten Aminoglykosiden wie Dihydrostreptomycin und Neomycin zytotoxische Effekte in Konzentrationsbereichen von Mikrogramm pro Milliliter (µg/mL) in verschiedenen Zelllinien wie BHK-21, VERO und FEA.[1] Es wird daher empfohlen, einen breiten Konzentrationsbereich zu testen, um die spezifische IC50 für die interessierende Zelllinie zu bestimmen.
Prinzip des MTT-Assays
Der MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Assay ist ein kolorimetrischer Test zur Messung der metabolischen Aktivität von Zellen. In lebensfähigen Zellen reduzieren mitochondriale Dehydrogenasen das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen. Die Menge des produzierten Formazans ist proportional zur Anzahl der lebensfähigen Zellen. Durch die Messung der Absorption des gelösten Formazans kann die Zytotoxizität einer Substanz quantifiziert werden.
Experimentelle Protokolle
Benötigte Materialien
-
This compound
-
Säugetierzelllinie (z. B. HeLa, HEK293, A549)
-
Zellkulturmedium (z. B. DMEM, RPMI-1640)
-
Fötales Kälberserum (FCS)
-
Penicillin-Streptomycin-Lösung
-
Trypsin-EDTA
-
Phosphatgepufferte Salzlösung (PBS)
-
MTT-Lösung (5 mg/mL in PBS)
-
Lösungsmittel zum Auflösen der Formazan-Kristalle (z. B. DMSO, saurer Isopropanol)
-
96-Well-Zellkulturplatten
-
Mehrkanalpipetten
-
Inkubator (37 °C, 5 % CO2)
-
Mikroplatten-Lesegerät (ELISA-Reader)
Protokoll für den MTT-Assay
-
Zellkultur und Aussaat:
-
Kultivieren Sie die ausgewählte Säugetierzelllinie in einem geeigneten Kulturmedium, das mit 10 % FCS und 1 % Penicillin-Streptomycin supplementiert ist, in einem Inkubator bei 37 °C und 5 % CO2.
-
Ernten Sie die Zellen in der logarithmischen Wachstumsphase mit Trypsin-EDTA und resuspendieren Sie sie in frischem Medium.
-
Bestimmen Sie die Zellzahl und verdünnen Sie die Zellsuspension auf eine Konzentration von 5 x 10^4 Zellen/mL.
-
Säen Sie 100 µL der Zellsuspension (5.000 Zellen/Well) in die Wells einer 96-Well-Platte aus.
-
Inkubieren Sie die Platte für 24 Stunden, um den Zellen das Anhaften zu ermöglichen.
-
-
Behandlung mit this compound:
-
Bereiten Sie eine Stammlösung von this compound in einem geeigneten Lösungsmittel (z. B. sterilem Wasser oder PBS) vor.
-
Erstellen Sie eine serielle Verdünnungsreihe von this compound im Kulturmedium. Es wird empfohlen, einen breiten Konzentrationsbereich zu testen (z. B. von 0,1 µg/mL bis 1000 µg/mL), basierend auf den Daten verwandter Aminoglykoside.[1]
-
Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL der jeweiligen this compound-Verdünnung hinzu.
-
Fügen Sie zu den Kontroll-Wells nur Medium mit dem Lösungsmittel hinzu (Vehikelkontrolle). Fügen Sie zu einigen Wells nur Medium ohne Zellen hinzu (Leerwert).
-
Inkubieren Sie die Platte für 24, 48 oder 72 Stunden.
-
-
MTT-Inkubation:
-
Fügen Sie nach der Inkubationszeit 10 µL der MTT-Lösung (5 mg/mL) zu jedem Well hinzu.
-
Inkubieren Sie die Platte für weitere 4 Stunden bei 37 °C.
-
-
Solubilisierung und Messung:
-
Entfernen Sie das Medium vorsichtig.
-
Fügen Sie 100 µL des Lösungsmittels (z. B. DMSO) zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.
-
Schütteln Sie die Platte vorsichtig für 10 Minuten, um eine vollständige Auflösung zu gewährleisten.
-
Messen Sie die Extinktion bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät. Eine Referenzwellenlänge von 630 nm kann zur Subtraktion des Hintergrunds verwendet werden.
-
Datenanalyse
-
Subtrahieren Sie den durchschnittlichen Extinktionswert der Leerwert-Wells von allen anderen Werten.
-
Berechnen Sie die prozentuale Zellviabilität für jede Konzentration nach der folgenden Formel:
-
% Zellviabilität = (Extinktion der behandelten Zellen / Extinktion der Vehikelkontrolle) * 100
-
-
Erstellen Sie eine Dosis-Wirkungs-Kurve, indem Sie die prozentuale Zellviabilität gegen den Logarithmus der this compound-Konzentration auftragen.
-
Bestimmen Sie den IC50-Wert, d. h. die Konzentration von this compound, die die Zellviabilität um 50 % reduziert, aus der Dosis-Wirkungs-Kurve.
Datenpräsentation
Die quantitativen Ergebnisse des Zytotoxizitätstests sollten in einer übersichtlichen Tabelle zusammengefasst werden.
| Zelllinie | Behandlungsdauer (h) | This compound IC50 (µg/mL) |
| Beispiel: HeLa | 24 | Experimentell zu bestimmen |
| 48 | Experimentell zu bestimmen | |
| 72 | Experimentell zu bestimmen | |
| Beispiel: HEK293 | 24 | Experimentell zu bestimmen |
| 48 | Experimentell zu bestimmen | |
| 72 | Experimentell zu bestimmen |
Möglicher Signalweg der Aminoglykosid-induzierten Zytotoxizität
Die Zytotoxizität von Aminoglykosiden in Säugetierzellen wird im Allgemeinen durch die Induktion von Apoptose vermittelt.[2] Obwohl der spezifische Signalweg für this compound nicht im Detail charakterisiert ist, wird angenommen, dass er den für andere Aminoglykoside beschriebenen Wegen ähnelt.[2] Ein möglicher Mechanismus beinhaltet die Freisetzung von Cytochrom c aus den Mitochondrien, was zur Aktivierung von Caspasen führt.[2] Die Proteinfamilie Bcl-2 und der c-Jun-N-terminale-Kinasen (JNKs)-Signalweg könnten ebenfalls eine Rolle spielen.[2]
Abbildung 1: Vereinfachter Signalweg der Aminoglykosid-induzierten Apoptose.
Workflow des Zytotoxizitätstests
Der experimentelle Arbeitsablauf zur Bestimmung der Zytotoxizität von this compound ist im folgenden Diagramm dargestellt.
References
Istamycin A0: Application Notes and Protocols for Investigating a Potential Agent Against Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Aminoglycoside antibiotics have historically been a cornerstone in the treatment of severe bacterial infections. Istamycins, a group of aminoglycoside antibiotics produced by Streptomyces tenjimariensis, have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1] While much of the research has focused on the more potent congeners, Istamycin A and B, Istamycin A0 represents a component of this antibiotic complex with potential for further investigation.
This document provides a detailed overview of the available information on Istamycin A0, including its mechanism of action, and presents standardized protocols for its evaluation as a potential therapeutic agent against MDR bacteria. Due to the limited publicly available data specifically for Istamycin A0, the following sections provide generalized protocols for aminoglycosides, which are applicable to the study of this compound.
Data Presentation
Currently, there is a notable scarcity of published quantitative data, such as Minimum Inhibitory Concentrations (MICs), for Istamycin A0 against a comprehensive panel of multidrug-resistant bacteria. Early studies indicated that Istamycins A and B possess greater antibacterial activity than Istamycin A0. The available literature primarily focuses on the istamycin complex as a whole or its more active components.
For context, a representative table structure for presenting such data is provided below. Researchers generating new data on Istamycin A0 are encouraged to use a similar format for clarity and comparability.
Table 1: Hypothetical In Vitro Activity of Istamycin A0 Against a Panel of Multidrug-Resistant Bacterial Strains
| Bacterial Strain | Resistance Profile | Istamycin A0 MIC (µg/mL) | Comparator Aminoglycoside MIC (µg/mL) |
| Escherichia coli | ESBL, Carbapenem-resistant | Data not available | e.g., Gentamicin, Amikacin |
| Klebsiella pneumoniae | KPC, NDM-1 | Data not available | e.g., Gentamicin, Amikacin |
| Pseudomonas aeruginosa | MDR | Data not available | e.g., Tobramycin, Amikacin |
| Acinetobacter baumannii | Carbapenem-resistant | Data not available | e.g., Tobramycin, Amikacin |
| Staphylococcus aureus | MRSA | Data not available | e.g., Gentamicin, Amikacin |
| Enterococcus faecium | VRE | Data not available | e.g., Gentamicin, Streptomycin |
ESBL: Extended-Spectrum Beta-Lactamase; KPC: Klebsiella pneumoniae carbapenemase; NDM-1: New Delhi metallo-beta-lactamase-1; MDR: Multidrug-Resistant; MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci.
Mechanism of Action
As an aminoglycoside, Istamycin A0 is presumed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. This class of antibiotics binds to the 30S ribosomal subunit, leading to a cascade of events that disrupt the fidelity of translation.
The proposed mechanism involves three primary disruptive effects:
-
Inhibition of protein synthesis initiation: The binding of the aminoglycoside can block the formation of the initiation complex, preventing the start of translation.
-
Induction of mRNA misreading: The antibiotic can cause the ribosome to misread the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.
-
Blockage of translocation: Aminoglycosides can interfere with the movement of the ribosome along the mRNA molecule, which halts protein elongation and can lead to premature termination of translation.
This disruption of protein synthesis is ultimately bactericidal.
Caption: General mechanism of action for aminoglycosides like Istamycin A0.
Experimental Protocols
The following are detailed, standardized protocols for the in vitro and in vivo evaluation of Istamycin A0.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
1. Materials:
-
Istamycin A0 (lyophilized powder)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (clinical isolates and reference strains, e.g., ATCC)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
2. Preparation of Istamycin A0 Stock Solution:
-
Accurately weigh the Istamycin A0 powder and dissolve it in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial dilutions of the stock solution for use in the assay.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Broth Microdilution Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the appropriate Istamycin A0 dilution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of Istamycin A0 concentrations.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
5. Incubation and Interpretation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of Istamycin A0 that completely inhibits visible growth of the organism, as detected by the unaided eye.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vivo Efficacy Testing: Murine Sepsis Model
This protocol describes a generalized murine sepsis model to evaluate the in vivo efficacy of Istamycin A0.
1. Animals:
-
Female BALB/c mice (6-8 weeks old, 18-22 g).
-
Acclimatize animals for at least 3 days before the experiment.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Bacterial Challenge:
-
Prepare a mid-logarithmic phase culture of the MDR bacterial strain of interest.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration.
-
Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension (e.g., 1 x 10⁷ CFU/mouse). The exact inoculum size should be determined in preliminary studies to establish a lethal dose (e.g., LD₉₀).
3. Istamycin A0 Administration:
-
Prepare Istamycin A0 in a sterile vehicle (e.g., saline).
-
Administer Istamycin A0 at various doses (e.g., 1, 5, 10, 20 mg/kg) via a relevant route (e.g., subcutaneous or intravenous) at a specified time post-infection (e.g., 1 hour).
-
Include a vehicle control group (infected and treated with vehicle only) and a positive control group (infected and treated with a clinically relevant antibiotic).
4. Monitoring and Endpoints:
-
Monitor the mice for signs of morbidity and mortality at regular intervals for up to 7 days post-infection.
-
The primary endpoint is survival.
-
Secondary endpoints can include bacterial burden in blood, spleen, and liver at a specified time point (e.g., 24 hours post-treatment). To determine bacterial burden, organs are harvested aseptically, homogenized, serially diluted, and plated on appropriate agar for CFU enumeration.
5. Statistical Analysis:
-
Survival data can be analyzed using Kaplan-Meier survival curves and the log-rank test.
-
Bacterial burden data can be analyzed using appropriate statistical tests such as the Mann-Whitney U test or ANOVA.
Caption: Workflow for a murine sepsis model to evaluate in vivo efficacy.
Conclusion
Istamycin A0, as a component of the istamycin complex, warrants further investigation for its potential activity against multidrug-resistant bacteria. The protocols outlined in this document provide a standardized framework for researchers to evaluate its in vitro and in vivo efficacy. The generation of robust, comparable data is crucial for determining the potential clinical utility of Istamycin A0 in an era of increasing antimicrobial resistance. Further studies are needed to elucidate its specific activity spectrum and to compare its efficacy with that of other aminoglycosides and existing therapies for MDR infections.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Istamycin AO Production in Streptomyces tenjimariensis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Streptomyces tenjimariensis culture media for Istamycin AO production.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Streptomyces tenjimariensis culture is growing well, but this compound production is low. What are the most critical media components to investigate?
A1: Low this compound yield despite good biomass production often points to suboptimal nutrient sources for secondary metabolism. The choice of carbon and nitrogen sources is critical.
-
Carbon Source: Streptomyces tenjimariensis has been shown to produce istamycins effectively with starch as the carbon source. The use of rapidly metabolized mono- or disaccharides, such as glucose, glycerol, and maltose, can substantially decrease istamycin production. This is a common phenomenon in Streptomyces fermentations where easily metabolizable sugars can cause catabolite repression of secondary metabolite biosynthesis.
-
Nitrogen Source: The nature of the nitrogen source significantly impacts yield. Slowly utilized nitrogen sources like soybean meal are preferred. A marked decrease in istamycin production is observed when rapidly consumed nitrogen sources such as yeast extract, peptone, or casamino acids are used.[1]
-
Lipid Supplementation: The addition of palmitate (0.2%) to the culture medium has been reported to double istamycin production.[1]
Q2: I am observing inconsistent batch-to-batch production of this compound. Which fermentation parameters should I standardize?
A2: Inconsistent production is often due to variability in environmental conditions. For reproducible results, the following parameters should be tightly controlled:
-
Initial pH: An initial pH of 6.38 has been identified as optimal for istamycin production.[2][3]
-
Incubation Temperature: The optimal incubation temperature is 30°C.[2][3]
-
Agitation: An agitation rate of 200 rpm is recommended for shake flask cultures to ensure adequate aeration and nutrient distribution.[2][3]
-
Incubation Time: Optimal production is typically achieved after 6 days of incubation.[2][3]
-
Calcium Carbonate (CaCO₃): The addition of CaCO₃ at a concentration of 5.3% has been shown to significantly enhance production.[2][3] CaCO₃ acts as a pH buffer, preventing a sharp drop in pH due to the production of organic acids during fermentation.
Q3: What is a systematic approach to optimizing my culture medium for this compound production?
A3: A statistical optimization approach, such as the Central Composite Design (CCD) of Response Surface Methodology (RSM), is highly effective. This method allows for the simultaneous investigation of multiple variables and their interactions. A typical workflow would be:
-
One-Factor-at-a-Time (OFAT) Studies: Initially, vary one factor at a time (e.g., different carbon sources, nitrogen sources, pH levels) to identify the most significant factors affecting production.
-
Central Composite Design (CCD): Use the most influential factors identified in OFAT studies to design a CCD experiment. This will help in determining the optimal levels of these factors and their interactions.
-
Model Validation: Experimentally verify the predicted optimal conditions from the CCD model to confirm the enhanced production.
Following such a statistical optimization has been reported to result in a 31-fold increase in istamycin production compared to unoptimized conditions.[2][3]
Q4: How can I accurately quantify the different istamycin congeners produced by my culture?
A4: A robust and sensitive analytical method is crucial for accurate quantification. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is the recommended method.[4][5][6] This technique allows for the profiling and characterization of various biosynthetic congeners in the istamycin pathway from the fermentation broth.[4][5][6] It is sensitive enough to quantify a wide range of istamycin congeners, with a reported lower limit of quantification for istamycin A being 2.2 ng/mL.[4][6]
Quantitative Data Summary
The following tables summarize the impact of media components and environmental conditions on this compound production.
Table 1: Effect of Carbon and Nitrogen Sources on Istamycin Production
| Carbon Source | Nitrogen Source | Relative Istamycin Production | Reference |
| Starch | Soybean Meal | High | [1] |
| Glucose | Soybean Meal | Substantially Decreased | [1] |
| Glycerol | Soybean Meal | Substantially Decreased | [1] |
| Maltose | Soybean Meal | Substantially Decreased | [1] |
| Starch | Yeast Extract | Markedly Decreased | [1] |
| Starch | Peptone | Markedly Decreased | [1] |
| Starch | Casamino Acids | Markedly Decreased | [1] |
Table 2: Optimized Environmental and Media Conditions for Istamycin Production
| Parameter | Unoptimized Condition | Optimized Condition | Fold Increase in Production | Reference |
| Initial pH | Not Specified | 6.38 | \multirow{4}{*}{31-fold (compared to unoptimized)} | [2][3] |
| Incubation Temperature | Not Specified | 30°C | [2][3] | |
| Agitation | Not Specified | 200 rpm | [2][3] | |
| Incubation Time | Not Specified | 6 days | [2][3] | |
| CaCO₃ Concentration | Not Specified | 5.3% | [2][3] | |
| Palmitate Addition | 0% | 0.2% | 2-fold | [1] |
Experimental Protocols
Protocol 1: Basal and Optimized Production Media for S. tenjimariensis
Basal Production Medium (Unoptimized):
-
Starch: 20 g/L
-
Soybean Meal: 10 g/L
-
(NH₄)₂SO₄: 2 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 1 g/L
-
NaCl: 1 g/L
-
CaCO₃: 2 g/L
-
Distilled Water: 1 L
-
Adjust pH to 7.0 before sterilization.
Optimized Production Medium:
-
Starch: 20 g/L
-
Soybean Meal: 10 g/L
-
Palmitate: 2 g/L
-
CaCO₃: 53 g/L
-
Distilled Water: 1 L
-
Adjust initial pH to 6.38 before sterilization.
Protocol 2: Shake Flask Fermentation
-
Prepare the desired production medium.
-
Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks.
-
Inoculate with a 5% (v/v) seed culture of S. tenjimariensis.
-
Incubate at 30°C on a rotary shaker at 200 rpm for 6 days.
-
Withdraw samples periodically for analysis of biomass and istamycin production.
Protocol 3: Istamycin Extraction and Quantification
-
Centrifuge the fermentation broth to separate the mycelium.
-
Adjust the pH of the supernatant to 2.0.
-
Perform solid-phase extraction (SPE) using a suitable cation exchange column.
-
Elute the istamycins from the column.
-
Analyze the eluate using HPLC-MS/MS for identification and quantification of istamycin congeners.
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Troubleshooting logic for low this compound production.
References
- 1. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central composite design for optimizing istamycin production by Streptomyces tenjimariensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
Troubleshooting low yield in Istamycin AO fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during Istamycin A0 fermentation.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions for problems encountered during Istamycin A0 fermentation.
Q1: What are the most common causes of low Istamycin A0 yield?
Low yields in Istamycin A0 fermentation can stem from several factors, broadly categorized as issues related to the microbial strain, culture medium composition, and fermentation process parameters.
-
Strain-related Issues:
-
Strain instability: Streptomyces tenjimariensis, the producing organism, can undergo genetic drift, leading to a decline in antibiotic production over successive generations.
-
Poor inoculum quality: A low-quality inoculum with insufficient viable and actively growing mycelium will result in a poor start to the fermentation and consequently, low productivity.
-
-
Medium-related Issues:
-
Suboptimal carbon and nitrogen sources: The type and concentration of carbon and nitrogen sources are critical. Readily metabolized sugars like glucose can cause carbon catabolite repression, inhibiting Istamycin A0 biosynthesis.[1] Complex carbohydrates like starch and slow-release nitrogen sources like soybean meal are generally preferred.[1]
-
Improper C/N ratio: The balance between carbon and nitrogen is crucial for directing the metabolic flux towards secondary metabolite production.
-
Phosphate inhibition: High concentrations of phosphate can suppress the biosynthesis of many secondary metabolites in Streptomyces, including aminoglycosides.
-
Lack of essential precursors or inducers: The biosynthesis of Istamycin A0 may require specific precursors or inducers that might be limiting in the medium. For instance, the addition of palmitate has been shown to significantly enhance istamycin production.[1]
-
-
Process-related Issues:
-
Suboptimal pH: The pH of the fermentation broth affects enzyme activity and nutrient uptake. Deviations from the optimal pH range can severely impact yield.
-
Inadequate aeration and agitation: Streptomyces tenjimariensis is an aerobic bacterium, and insufficient dissolved oxygen (DO) is a common reason for low antibiotic production. Proper agitation is necessary to ensure homogenous mixing and oxygen transfer.
-
Incorrect fermentation temperature: Temperature influences microbial growth and enzyme kinetics. Maintaining the optimal temperature for both the growth and production phases is essential.
-
Contamination: Contamination by other microorganisms can compete for nutrients and produce inhibitory substances, leading to a significant drop in Istamycin A0 yield.
-
Q2: My Istamycin A0 production is consistently low. Where should I start troubleshooting?
A systematic approach is recommended. The following workflow can help pinpoint the issue:
References
Technical Support Center: Istamycin A0 Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues related to Istamycin A0 in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My Istamycin A0 solution has changed color. What could be the cause?
A1: Discoloration of your Istamycin A0 solution could be an indication of degradation. This can be caused by several factors, including:
-
pH Shift: Istamycin A0, like other aminoglycosides, is more stable in acidic conditions. An increase in pH towards neutral or alkaline conditions can lead to degradation, which may result in a color change.
-
Oxidation: Exposure to oxidizing agents or even atmospheric oxygen over extended periods can lead to the formation of colored degradation products.
-
Light Exposure: Prolonged exposure to UV or fluorescent light can induce photodegradation, potentially leading to discoloration. It is recommended to store Istamycin A0 solutions protected from light.
Q2: I am observing a decrease in the potency of my Istamycin A0 solution over time. What are the likely reasons and how can I mitigate this?
A2: A decrease in potency is a direct consequence of Istamycin A0 degradation. The primary factors influencing this are temperature, pH, and light. To mitigate loss of potency:
-
Storage Temperature: Store stock solutions at -20°C or lower for long-term stability. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.
-
pH of the Solution: Maintain the pH of the aqueous solution in the acidic range. Post-fermentation, Istamycin is often stabilized by acidification to a pH of 2.0 with hydrochloric acid.[1]
-
Container Material: Aminoglycosides can sometimes adsorb to glass surfaces, especially at low concentrations.[2] Using polypropylene containers for storage can help minimize this issue.
Q3: I have observed precipitate formation in my Istamycin A0 solution. What should I do?
A3: Precipitate formation can occur due to several reasons:
-
Solubility Limits: While Istamycin A0 is soluble in water, its solubility can be affected by the presence of other salts or organic solvents in the solution. Ensure you have not exceeded its solubility limit in your specific buffer or medium.
-
Degradation Products: Some degradation products of Istamycin A0 may be less soluble than the parent compound, leading to precipitation over time.
-
pH-Dependent Solubility: Changes in the pH of the solution can affect the solubility of Istamycin A0.
If you observe a precipitate, it is recommended to discard the solution as its concentration and purity are likely compromised. To prevent this, ensure your solutions are properly buffered and stored under the recommended conditions.
Troubleshooting Guide
The following decision tree can help you troubleshoot stability issues with your Istamycin A0 aqueous solutions.
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Short-term Stability | Aqueous solution at 37°C | Aminoglycosides show excellent long-term stability over six weeks. | [1] |
| Alkaline Hydrolysis | 0.1-4M NaOH, 50-110°C | Istamycin A is hydrolyzed to Istamycin A0. | [3] |
| Acidic Stabilization | pH 2.0 with HCl | Used to stabilize Istamycin post-fermentation. | [1] |
| Storage | Polypropylene containers | Recommended for dilute solutions of aminoglycosides to prevent adsorption. | [2] |
Experimental Protocols
Protocol 1: Preparation of Istamycin A0 Aqueous Stock Solution
Objective: To prepare a stable aqueous stock solution of Istamycin A0.
Materials:
-
Istamycin A0 powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile polypropylene tubes
Procedure:
-
Weigh the desired amount of Istamycin A0 powder in a sterile polypropylene tube.
-
Add a portion of high-purity water to dissolve the powder. Vortex briefly if necessary.
-
Adjust the pH of the solution to the desired acidic range (e.g., pH 4-6) using 0.1 M HCl or 0.1 M NaOH.
-
Add high-purity water to reach the final desired concentration.
-
Verify the final pH.
-
Store the stock solution at -20°C or below for long-term storage, protected from light.
Protocol 2: Forced Degradation Study of Istamycin A0
Objective: To assess the stability of Istamycin A0 under various stress conditions.
Workflow for Forced Degradation Study:
Procedure:
-
Prepare a solution of Istamycin A0 at a known concentration (e.g., 1 mg/mL) in high-purity water or a suitable buffer.
-
Divide the solution into aliquots for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Add an appropriate volume of hydrogen peroxide (e.g., 30%) to an aliquot to achieve a final concentration of 3% H2O2. Keep at room temperature.
-
Thermal Degradation: Incubate an aliquot at an elevated temperature (e.g., 60°C) in a light-protected container.
-
Photostability: Expose an aliquot to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4] A control sample should be wrapped in aluminum foil to protect it from light.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., HPLC-MS/MS) to determine the percentage of Istamycin A0 remaining and to profile any degradation products.
Signaling Pathways and Logical Relationships
As an antibiotic, Istamycin A0 does not act on a signaling pathway within the host. However, its degradation can be visualized as a pathway.
Potential Degradation Pathways of Istamycin A0:
References
- 1. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GB2048855A - Istamycins - Google Patents [patents.google.com]
- 4. ema.europa.eu [ema.europa.eu]
Istamycin AO degradation pathways and byproducts
Welcome to the technical support center for Istamycin AO. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound. While specific degradation pathways and byproducts for this compound are not extensively documented in publicly available literature, this guide provides insights based on the known behavior of related aminoglycoside antibiotics.
Frequently Asked Questions (FAQs) on this compound Stability and Degradation
Q1: What is the general stability of this compound under typical laboratory conditions?
A1: While specific stability data for this compound is limited, aminoglycosides as a class are known to be relatively stable compounds. However, their stability can be influenced by factors such as temperature, pH, and exposure to light. For critical experiments, it is recommended to perform preliminary stability studies under your specific experimental conditions.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemistry of aminoglycosides, the following degradation pathways are plausible for this compound:
-
Hydrolysis: Cleavage of the glycosidic bonds is a potential degradation route, which can be catalyzed by acidic or basic conditions. This would lead to the separation of the aminocyclitol core from its sugar moieties.
-
Photodegradation: Exposure to ultraviolet (UV) or even ambient light can potentially lead to the degradation of aminoglycosides. The presence of photosensitizing agents in the solution may enhance this process[1][2].
-
Thermal Degradation: High temperatures can induce degradation. For example, studies on other aminoglycosides like gentamicin have shown degradation at temperatures used for curing bone cement[3]. Thermal sterilization processes can also lead to the formation of free radicals in aminoglycoside antibiotics[4].
-
Oxidation: The presence of oxidizing agents may lead to the degradation of this compound.
-
Enzymatic Degradation: In biological systems, enzymatic modification by bacterial enzymes is a known mechanism of inactivation for aminoglycosides[5].
Q3: Are there any known incompatible substances with this compound?
A3: Yes, aminoglycosides can be chemically inactivated by certain other classes of antibiotics, particularly beta-lactams like penicillins (e.g., carbenicillin) and cephalosporins. The primary mechanism is the acylation of the amino groups on the aminoglycoside by the beta-lactam ring, leading to an inactive adduct[6][7]. It is crucial to avoid mixing this compound solutions directly with beta-lactam antibiotics.
Troubleshooting Guide for this compound Degradation Studies
This guide addresses common issues encountered during the investigation of this compound stability and degradation.
Q4: I am observing a loss of this compound potency in my experiment. What could be the cause?
A4: Several factors could contribute to the loss of potency:
-
pH of the Medium: Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of the glycosidic bonds. Check the pH of your solution and ensure it is within a stable range for aminoglycosides (typically near neutral, but should be experimentally determined).
-
Temperature: If your experiment involves elevated temperatures, thermal degradation might be occurring. Consider running control experiments at different temperatures to assess thermal stability.
-
Light Exposure: If your experimental setup is exposed to light, especially UV light, photodegradation could be a factor. Protect your samples from light by using amber vials or covering your containers with aluminum foil.
-
Presence of Other Reactive Species: As mentioned, mixing with beta-lactam antibiotics will inactivate this compound. Ensure that no such incompatible substances are present in your formulation.
-
Adsorption to Surfaces: Aminoglycosides are polar molecules and can sometimes adsorb to glass or plastic surfaces, leading to an apparent loss of concentration. Consider using silanized glassware or low-adsorption plasticware.
Q5: How can I identify the byproducts of this compound degradation?
A5: Identifying degradation byproducts requires advanced analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the first step. This method should be able to separate the parent this compound peak from any potential degradation products.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying the molecular weights of the degradation products. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the ions of the byproducts[8][9][10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of unknown byproducts, isolation of the compound followed by NMR analysis is often necessary.
Q6: I am designing a forced degradation study for this compound. What conditions should I test?
A6: A forced degradation study aims to accelerate the degradation of a drug substance to identify potential degradation products and pathways. Here are the recommended stress conditions based on general pharmaceutical guidelines[11][12][13][14][15]:
-
Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH) at room temperature and at an elevated temperature.
-
Oxidation: Expose a solution of this compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being completely degraded themselves[12].
Data Presentation
Table 1: Summary of Aminoglycoside Stability Under Various Conditions (Based on available literature)
| Aminoglycoside | Condition | Observation | Reference |
| Gentamicin | Heat (curing bone cement) | ~25% degradation | [3] |
| Gentamicin, Tobramycin | In combination with carbenicillin/piperacillin | Inactivated at 4°C and 25°C | [7] |
| Amikacin | In combination with carbenicillin/piperacillin | Stable | [7] |
| Streptomycin | In honey at 34°C for 9 months | 87.5% degradation | [16] |
| Various | Thermal sterilization (160-180°C) | Formation of free radicals | [4] |
Table 2: Template for Recording this compound Forced Degradation Data
| Stress Condition | Time Points | % this compound Remaining | Number of Degradation Products | Peak Area of Major Degradant(s) |
| 0.1 M HCl (RT) | 0, 2, 4, 8, 24 h | |||
| 0.1 M HCl (60°C) | 0, 1, 2, 4, 8 h | |||
| 0.1 M NaOH (RT) | 0, 2, 4, 8, 24 h | |||
| 0.1 M NaOH (60°C) | 0, 1, 2, 4, 8 h | |||
| 3% H₂O₂ (RT) | 0, 2, 4, 8, 24 h | |||
| Heat (80°C, solid) | 0, 1, 3, 7 days | |||
| Heat (80°C, solution) | 0, 2, 4, 8, 24 h | |||
| Photostability | 0, 1.2 million lux hours |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water and acetonitrile
-
pH meter
-
HPLC-UV system
-
LC-MS system (for characterization)
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep one set of samples at room temperature and another at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the samples at room temperature and withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
For the solid-state study, place a known amount of this compound powder in an oven at 80°C.
-
For the solution-state study, place a vial of the stock solution in an oven at 80°C.
-
Analyze samples at specified time points.
-
-
Photodegradation:
-
Expose solid this compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep control samples wrapped in aluminum foil to protect them from light.
-
Analyze the samples after the exposure period.
-
-
Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and calculate the percentage degradation.
-
Characterize the major degradation products using LC-MS/MS.
-
Visualizations
References
- 1. Photochemical Transformation of Aminoglycoside Antibiotics in Simulated Natural Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aminoglycoside antibiotics. 6. Chemical reactions of aminoglycosides with disodium carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of gentamicin, tobramycin, and amikacin in combination with four beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Accurate Detection of Aminoglycoside-Modifying Enzymes and 16S rRNA Methyltransferases by Targeted Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectral studies on aminocyclitol–aminoglycoside antibiotics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Istamycin AO Purification
Welcome to the technical support center for Istamycin AO purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of purifying this potent aminoglycoside antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in this compound purification stem from its chemical properties. As an aminoglycoside, it is highly polar and lacks a significant UV chromophore, which can complicate separation and detection.[1][2][3][4] Key challenges include:
-
Poor retention on reversed-phase chromatography columns: Due to its hydrophilicity, this compound does not readily interact with conventional C18 columns.[1]
-
Co-purification of structurally related impurities: Fermentation broths or synthetic reaction mixtures often contain other aminoglycosides or related compounds with similar properties, making separation difficult.
-
Detection sensitivity: The absence of a strong chromophore necessitates the use of alternative detection methods such as mass spectrometry (MS) or evaporative light scattering detection (ELSD).[2][3][5]
-
Potential for ion exchange interactions: The multiple amino groups in this compound can lead to strong interactions with negatively charged surfaces, which can be both a tool for purification and a source of recovery issues.[1]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEX) are the most suitable methods for purifying this compound and other aminoglycosides.[2][6][7][8]
-
HILIC: This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. It is well-suited for retaining and separating highly polar compounds like this compound.[5][6][7][9]
-
Ion-Exchange Chromatography: IEX separates molecules based on their net charge. Since this compound is cationic at acidic to neutral pH, cation-exchange chromatography is a powerful purification step.[8][10][11][12][13]
Q3: How can I improve the resolution and peak shape of this compound in HILIC?
A3: Optimizing the mobile phase composition is crucial for good peak shape and resolution in HILIC. High ionic strength in the mobile phase is often necessary to minimize ionic interactions between the positively charged aminoglycoside and the stationary phase, which can otherwise lead to peak tailing.[7][9] The pH of the mobile phase can also affect the sensitivity of detection.[7][9]
Q4: What are the best practices for sample preparation before chromatographic purification?
A4: Proper sample preparation is critical to protect the column and achieve optimal separation. For samples from fermentation broths, initial steps may include centrifugation or filtration to remove cells and other suspended solids.[8] A solid-phase extraction (SPE) step can be beneficial to remove proteins and other interfering substances.[1]
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Irreversible adsorption to surfaces | Aminoglycosides can adhere to negatively charged surfaces.[1] Consider using low-adsorption vials and ensure all surfaces in the flow path are inert. Passivating metal surfaces with nitric acid may also help. |
| Precipitation in the mobile phase | Ensure that the mobile phase components are fully miscible and that the sample is soluble in the injection solvent. |
| Degradation of the analyte | While generally stable, assess the stability of this compound under your specific mobile phase conditions (pH, temperature). |
| Suboptimal elution from the column | In ion-exchange chromatography, ensure the elution buffer has sufficient ionic strength or a pH that neutralizes the charge of the analyte to release it from the resin. In HILIC, ensure the aqueous portion of the mobile phase is sufficient for elution. |
Poor Peak Shape (Tailing, Broadening)
| Potential Cause | Troubleshooting Steps |
| Secondary ionic interactions with the stationary phase | Increase the ionic strength of the mobile phase by adding a salt like ammonium formate or ammonium acetate (e.g., 10-20 mM). This can shield residual silanol groups on silica-based columns and reduce peak tailing. |
| Column overload | Reduce the mass of sample injected onto the column. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase. For HILIC, a slightly acidic pH (e.g., pH 3-5) is often beneficial. |
| Column degradation | Use a fresh column or a column specifically designed for polar analytes. |
Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Fluctuations in mobile phase composition | Ensure precise mixing of the mobile phase solvents. Use a high-quality HPLC system with accurate gradient formation. |
| Temperature variations | Use a column oven to maintain a consistent temperature.[9] |
| Column equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. HILIC columns may require longer equilibration times. |
| Changes in mobile phase pH | Prepare fresh mobile phase daily and buffer it appropriately to maintain a stable pH. |
Experimental Protocols
Analytical HILIC Method for this compound Purity Assessment
This protocol provides a general framework for the analysis of this compound using HILIC coupled with mass spectrometry.
Materials:
-
Column: Zwitterionic HILIC column (e.g., ZIC-HILIC) or a diol-type stationary phase.[5]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: 70:30 Acetonitrile:Water
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %A %B 0 15 85 10 40 60 12 40 60 12.1 15 85 | 15 | 15 | 85 |
-
-
Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecular ion of this compound.
Preparative Ion-Exchange Chromatography for this compound Purification
This protocol outlines a basic strategy for purifying this compound from a crude mixture using cation-exchange chromatography.
Materials:
-
Resin: Strong cation-exchange resin (e.g., sulfopropyl-based).
-
Equilibration Buffer: 20 mM Sodium Phosphate, pH 7.0
-
Wash Buffer: 20 mM Sodium Phosphate, pH 7.0
-
Elution Buffer: 20 mM Sodium Phosphate + 1 M NaCl, pH 7.0
-
Sample: Crude this compound extract, pH adjusted to 7.0
Procedure:
-
Column Packing and Equilibration: Pack the chromatography column with the cation-exchange resin. Equilibrate the column with at least 5 column volumes (CVs) of Equilibration Buffer.
-
Sample Loading: Load the pH-adjusted sample onto the column.
-
Wash: Wash the column with 5-10 CVs of Wash Buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient from 0% to 100% Elution Buffer over 10 CVs. Alternatively, a step gradient can be used.
-
Fraction Collection: Collect fractions and analyze for the presence of this compound using a suitable method (e.g., TLC or HILIC-MS).
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic methods for analysis of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 4. Challenges in the determination of aminoglycoside antibiotics, a review. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Hydrophilic interaction liquid chromatography of aminoglycoside antibiotics with a diol-type stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction chromatography combined with tandem-mass spectrometry to determine six aminoglycosides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN106317132A - Aminoglycoside antibiotics separation and purification method - Google Patents [patents.google.com]
- 9. hydrophilic-interaction-chromatography-for-the-analysis-of-aminoglycosides - Ask this paper | Bohrium [bohrium.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting Peak Tailing in Istamycin AO HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Istamycin AO.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or the HPLC system.[2][3] For this compound, an aminoglycoside antibiotic with multiple basic amine groups, peak tailing is a common issue due to its chemical properties.[4][5][6]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
The primary cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[1][4][7] this compound contains amine functional groups which can be protonated and interact strongly with residual acidic silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[4][6][8] This strong, secondary interaction, in addition to the primary reversed-phase retention mechanism, leads to delayed elution of a portion of the analyte molecules, resulting in a tailing peak.[4][7]
Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1][9]
-
Poor Column Condition: A degraded or contaminated column can lead to poor peak shape.[9][10]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the this compound and the residual silanols.[4]
-
Extra-Column Effects: Issues such as long tubing, dead volumes in fittings, or a large detector cell can cause peak broadening and tailing.[9][11][12]
Q3: How can I reduce peak tailing caused by secondary silanol interactions?
There are several strategies to minimize secondary silanol interactions:
-
Mobile Phase pH Adjustment: Operating at a lower mobile phase pH (e.g., pH 2-3) will protonate the silanol groups, reducing their ability to interact with the protonated amine groups of this compound.[4]
-
Use of a Highly Deactivated Column: Employing a column that has been "end-capped" can significantly reduce the number of free silanol groups available for secondary interactions.[4] Modern column chemistries offer higher bonding densities and more effective end-capping.[7]
-
Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. The competing base will preferentially interact with the silanols, leaving fewer sites available to interact with this compound.
-
Use of a Buffer: Incorporating a buffer in the mobile phase helps to maintain a stable pH and can also help to mask silanol interactions.[6]
Q4: Can my sample injection technique contribute to peak tailing?
Yes, several factors related to sample injection can cause peak tailing:
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing.[2] Try diluting the sample to see if the peak shape improves.[1][2]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing.[9] It is best to dissolve the sample in the mobile phase itself or a weaker solvent.[2]
Q5: When should I suspect a problem with my HPLC column or system?
If you observe peak tailing for all compounds in your analysis, not just this compound, it may indicate a physical problem with the column or the HPLC system.[3][8]
-
Column Contamination or Degradation: The column inlet frit can become blocked with particulates from the sample or mobile phase.[3] The stationary phase itself can also degrade over time. Flushing the column or replacing it may be necessary.[10][11]
-
Column Void: A void or channel in the column packing can lead to distorted peak shapes for all analytes.[12] This often requires column replacement.
-
Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections, can contribute to peak broadening and tailing.[11][12]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting peak tailing in this compound HPLC analysis.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Initial Condition: Prepare the mobile phase at a neutral pH (e.g., pH 7).
-
Analysis: Inject the this compound standard and record the chromatogram, noting the peak asymmetry factor.
-
Modified Condition: Prepare a new mobile phase with a lower pH (e.g., pH 3.0) using an appropriate buffer like phosphate or formate.
-
Re-analysis: Equilibrate the column with the new mobile phase and inject the this compound standard again.
-
Comparison: Compare the peak shape from the two analyses. A significant improvement in peak symmetry at the lower pH indicates that silanol interactions are a major contributor to tailing.[4]
Protocol 2: Sample Concentration Effect
-
Initial Injection: Inject the standard solution of this compound at the working concentration.
-
Dilution Series: Prepare a series of dilutions of the standard (e.g., 1:2, 1:5, 1:10).
-
Analysis of Dilutions: Inject each dilution and observe the peak shape.
-
Evaluation: If the peak tailing decreases with increasing dilution, the original sample concentration may be causing mass overload.[1][2]
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome for Improved Peak Shape |
| Mobile Phase pH | 7.0 | 3.0 | 7.0 | Lower pH reduces silanol interactions. |
| Column Type | Standard C18 | End-capped C18 | Standard C18 | End-capping minimizes available silanols. |
| Sample Conc. | High | High | Low | Reduces the risk of column overload. |
| Competing Agent | None | None | 0.1% TFA or TEA | Masks active silanol sites. |
| Peak Asymmetry (Tf) | > 1.5 | < 1.2 | < 1.2 | A value closer to 1 indicates a more symmetrical peak. |
Note: The asymmetry factor (Tf), also known as the tailing factor, is a quantitative measure of peak shape. A value of 1 represents a perfectly symmetrical peak. Values greater than 1 indicate tailing.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound HPLC analysis.
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Istamycin B0 | Benchchem [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Istamycin AO sample preparation for mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istamycin AO sample preparation for mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for analyzing this compound from a bacterial fermentation broth?
A1: The general workflow involves several key steps: sample extraction from the fermentation broth, purification to remove interfering substances, chromatographic separation using high-performance liquid chromatography (HPLC), and finally, detection and characterization by tandem mass spectrometry (MS/MS).[1][2]
Q2: What type of liquid chromatography is recommended for this compound and related compounds?
A2: A high-performance liquid chromatography (HPLC) method using a C18 column, such as an Acquity CSH C18, is effective for the analysis of Istamycin congeners.[1][2] For separating epimeric pairs, a macrocyclic glycopeptide-bonded chiral column can be utilized.[1][2]
Q3: What are the typical mass spectrometry conditions for this compound analysis?
A3: Electrospray ionization (ESI) is a common ionization technique for analyzing aminoglycosides like this compound.[1][2] The mass spectrometer is typically operated in a tandem mass spectrometry (MS/MS) mode to allow for both quantification and structural characterization.
Q4: How can I handle the polar nature of this compound during chromatography?
A4: Aminoglycosides are very polar compounds. While some methods use ion-pairing reagents, these can contaminate the mass spectrometer. A better approach is to use Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for polar compounds and avoids the use of undesirable reagents.[3]
Experimental Protocols
Protocol 1: Sample Preparation from Fermentation Broth
This protocol is based on the methodology for profiling Istamycin aminoglycosides from Streptomyces tenjimariensis culture.[1][2]
-
pH Adjustment: Adjust the pH of the fermentation broth to approximately 2.0 to achieve optimal recovery.[2]
-
Initial Extraction: Perform an initial extraction of the Istamycin compounds from the broth.
-
Solid-Phase Extraction (SPE):
-
Load the extracted sample onto a normal-phase silica cartridge.
-
Elute the compounds.
-
Monitor the eluates using UV and evaporative light scattering detection.[2]
-
-
Fraction Collection & Purity Check:
-
Pool the relevant fractions containing this compound.
-
Freeze-dry the pooled fractions.
-
Verify the purity using HPLC-MS/MS analysis.[2]
-
-
Reconstitution: Reconstitute the purified sample in the HPLC mobile phase for injection into the LC-MS/MS system.[2]
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometry:
Quantitative Data Summary
| Parameter | Value | Source |
| Lower Limit of Quantification (Istamycin-A) | 2.2 ng/mL | [1][2] |
| Optimal Recovery pH | ~2.0 | [2] |
| Purity after Purification | ~93% | [2] |
Visual Guides
Caption: Experimental workflow for this compound analysis.
Troubleshooting Guide
Q: I'm observing poor peak shapes and shifting retention times. What should I do?
A:
-
Check for Air Bubbles: Ensure there are no air bubbles in the solvent lines or sample syringe. Prime the system if necessary.[4]
-
Column Contamination: Install a new column to see if the issue persists. Alternatively, run a double gradient to check for column carryover.[4]
-
Mobile Phase pH: Ensure the pH of your mobile phase is stable. Shifts in pH can affect retention times, especially for ionizable compounds.[5]
-
System Leaks: Perform a leak test to ensure the integrity of the LC system.[4]
Q: My signal intensity is low, or I have high background noise. What are the possible causes?
A:
-
Sample Purity: The sample may contain interfering substances. Ensure that the sample preparation and purification steps are performed correctly.
-
Ionization Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation or enhance the sample cleanup process.
-
Solvent Contamination: Use high-purity, LC-MS grade solvents. Contaminants in the mobile phase can cause high background noise.[4]
-
MS Parameters: Optimize mass spectrometer parameters such as collision energy and gas flow rates to enhance the signal for your specific analyte.[5]
Q: I'm experiencing sample carryover in my results. How can I mitigate this?
A:
-
Injector Wash: Improve the injector wash procedure. Try using a "magic mix" of 0.2% formic acid in water, methanol, acetonitrile, and isopropanol in equal amounts for cleaning.[4]
-
Methodological Carryover: Small amounts of the sample may adsorb to surfaces in the flow path. Consider changing the wash solvents or adapting the method conditions.[4]
-
Check for Dead Volumes: Inspect the system for any dead volumes where the sample could be trapped.[4]
Q: The fragmentation pattern of this compound is inconsistent. What could be the reason?
A:
-
Collision Energy: The collision energy in the MS/MS experiment is a critical parameter that affects fragmentation. Inconsistent energy will lead to variable fragmentation patterns. Ensure this parameter is stable and optimized.[5]
-
Purity of Precursor Ion: If the precursor ion selected for fragmentation is not pure (i.e., co-eluting isomers or impurities), the resulting fragmentation pattern will be a composite of all fragmented ions. Improve chromatographic resolution to isolate the ion of interest.
-
In-source Fragmentation: Fragmentation can sometimes occur in the ionization source itself before the analyzer. Adjust source parameters to minimize this effect if it is not desired.
Caption: Troubleshooting logic for common LC-MS issues.
References
- 1. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS Method Package for Aminoglycoside Antibiotics : Shimadzu SOPS [shimadzu.com.au]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
Improving the solubility of Istamycin AO for in vitro assays
This guide provides troubleshooting and frequently asked questions regarding the solubility of Istamycin AO for in vitro assays. As specific solubility data for this compound is limited, the recommendations provided are based on the known properties of the closely related Istamycin B and the general characteristics of aminoglycoside antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for dissolving this compound?
A1: The recommended primary solvent for this compound and other related aminoglycosides is high-purity water.[1] For creating high-concentration stock solutions, sterile, nuclease-free water is ideal.
Q2: Can I use DMSO to prepare a stock solution of this compound?
A2: While water is the preferred solvent, Dimethyl Sulfoxide (DMSO) can also be used to prepare high-concentration stock solutions. However, it is crucial to be aware of the potential for precipitation when diluting the DMSO stock into aqueous assay buffers. This is a common issue known as "kinetic" solubility.[2][3]
Q3: My this compound is not dissolving completely in water. What can I do?
A3: If you encounter solubility issues in water, consider the following steps:
-
pH Adjustment: Aminoglycosides are generally more stable and soluble under acidic conditions.[1] Try acidifying the solvent (e.g., with HCl) to a pH of approximately 2.0, which has been shown to stabilize related compounds.[1]
-
Gentle Heating: Warm the solution gently in a water bath (e.g., 37°C). Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to provide mechanical agitation, which can help break up particles and enhance dissolution.
Q4: What is the expected solubility of this compound in water?
Troubleshooting Guide
Problem: My this compound solution is cloudy or shows visible precipitate.
-
Possible Cause 1: Supersaturation. The concentration of this compound may be too high for the chosen solvent and conditions.
-
Solution: Try preparing a more dilute solution. If a high concentration is necessary, you may need to adjust the solvent conditions (e.g., pH) as described in the FAQ section.
-
-
Possible Cause 2: Precipitation upon dilution. A DMSO stock solution of this compound may precipitate when diluted into an aqueous buffer for your in vitro assay.
-
Solution 1: Decrease the final concentration of this compound in your assay.
-
Solution 2: Reduce the percentage of DMSO in the final solution. Aim for a final DMSO concentration of less than 1%, as higher concentrations can be toxic to cells and may cause the compound to fall out of solution.
-
Solution 3: Use a "kinetic" solubility protocol where the DMSO stock is added to the aqueous buffer with rapid vortexing or mixing to ensure immediate and uniform dispersion.
-
-
Possible Cause 3: Incompatible buffer components. Certain salts or additives in your assay buffer may be interacting with this compound, causing it to precipitate.
-
Solution: Prepare this compound in a simple, low-ionic-strength buffer or in pure water first. Then, perform a small-scale compatibility test by adding it to your final assay buffer to check for precipitation before preparing a large batch.
-
Quantitative Data Summary
The following table summarizes the solubility of Istamycin B, a closely related compound, which can be used as an estimate for this compound.
| Compound | Solvent | Reported Solubility | Reference |
| Istamycin B | Water | >50 mg/mL | [1] |
Note: This data is for Istamycin B and should be used as a guideline. It is highly recommended to perform your own solubility tests for this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound
This protocol details the steps for preparing a standard aqueous stock solution.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL)
-
Vortex mixer
-
Bath sonicator (optional)
-
0.22 µm sterile syringe filter
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or on weighing paper. For example, weigh 10 mg of the compound.
-
Solvent Addition: Transfer the powder to a sterile 15 mL conical tube. Add a portion of the sterile water (e.g., 800 µL for a final volume of 1 mL) to the tube.
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the tube in a bath sonicator for 5-10 minutes.
-
Alternatively, warm the solution in a 37°C water bath for 10-15 minutes with intermittent vortexing.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add sterile water to reach the final desired volume (e.g., 1 mL for a 10 mg/mL solution).
-
Sterilization: To ensure sterility for cell-based assays, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay for this compound
This protocol provides a method to determine the kinetic solubility of this compound when transitioning from a DMSO stock to an aqueous buffer.[2][3]
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring light scattering (nephelometry) or UV absorbance
Methodology:
-
Preparation: Add 198 µL of the aqueous buffer to multiple wells of the 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution of this compound to the first well. This creates a 1:100 dilution and a starting concentration of 100 µM. Mix thoroughly.
-
Serial Dilution: Perform a serial dilution across the plate. For example, transfer 100 µL from the first well to the next well containing 100 µL of buffer, mix, and repeat.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for potential precipitation to occur and equilibrate.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering compared to buffer-only controls indicates precipitate formation.
-
UV Absorbance: Alternatively, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a new UV-compatible plate. The concentration is determined by comparing the absorbance to a standard curve of this compound prepared in a solvent where it is fully soluble (e.g., 50% acetonitrile/water).
-
-
Analysis: The kinetic solubility limit is the highest concentration at which no significant precipitate is detected.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound stock solution.
References
Technical Support Center: Istamycin A0 Stability and Storage
This technical support center provides guidance on the appropriate storage conditions for Istamycin A0 to prevent degradation, along with troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Istamycin A0 powder?
A: While specific long-term stability data for Istamycin A0 is not extensively published, based on the general stability of aminoglycoside antibiotics, it is recommended to store Istamycin A0 powder in a cool, dry, and dark place. For long-term storage, freezing (-20°C to -80°C) is advisable to minimize degradation. Short-term storage at 2-8°C is also acceptable. It is crucial to protect it from moisture and light.
Q2: How should I store solutions of Istamycin A0?
A: Solutions of Istamycin A0 are more susceptible to degradation than the powdered form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, sterile-filtered solutions should be stored at 2-8°C for no longer than 24-48 hours. For longer-term storage, aliquots of the solution can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the main factors that can cause Istamycin A0 degradation?
A: The primary factors that can lead to the degradation of Istamycin A0, similar to other aminoglycosides, are:
-
Temperature: Elevated temperatures accelerate chemical degradation.
-
Humidity: Moisture can lead to hydrolysis of the glycosidic bonds.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
pH: Extreme pH conditions (both acidic and strongly alkaline) can promote hydrolysis and other degradation reactions.
-
Oxidizing agents: Contact with oxidizing agents can lead to the degradation of the molecule.
Q4: Are there any known degradation products of Istamycin A0?
A: Specific degradation products of Istamycin A0 are not well-documented in publicly available literature. However, based on its structure as an aminoglycoside, potential degradation pathways include hydrolysis of the glycosidic linkage, yielding the aminocyclitol core and the sugar moieties, as well as modifications to the amino and hydroxyl groups.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of Istamycin A0 due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Prepare fresh solutions before use. Aliquot and freeze solutions for long-term storage to avoid freeze-thaw cycles. |
| Inconsistent experimental results. | Variability in the concentration of active Istamycin A0. | Ensure accurate weighing and complete dissolution of the powder. Use freshly prepared solutions for each set of experiments. Validate the concentration of your stock solution using a suitable analytical method like HPLC. |
| Appearance of unknown peaks in HPLC analysis. | Presence of degradation products. | Review storage and handling procedures. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Change in the physical appearance of the powder (e.g., color change, clumping). | Exposure to moisture or light. | Discard the product if physical changes are observed. Ensure the container is tightly sealed and stored in a desiccator in the dark. |
Quantitative Data on Stability
While specific experimental data for Istamycin A0 degradation is limited, the following table provides an illustrative example of how stability data could be presented. This hypothetical data is based on the known stability of similar aminoglycoside antibiotics.
| Storage Condition | Duration | Istamycin A0 Remaining (%) | Appearance of Degradation Products (Peak Area %) |
| -20°C, Dark, Dry | 12 months | 99.5 | < 0.1 |
| 2-8°C, Dark, Dry | 6 months | 98.2 | 0.5 |
| 25°C / 60% RH, Dark | 3 months | 91.5 | 4.2 |
| 40°C / 75% RH, Dark | 1 month | 82.3 | 11.8 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 89.7 | 6.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Istamycin A0
This protocol outlines a general method for the analysis of Istamycin A0 and its potential degradation products. Method optimization and validation are required for specific applications.
-
Chromatographic System:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient elution is often effective for separating aminoglycosides from their degradation products.
-
Example: A gradient of Mobile Phase A (e.g., aqueous solution with an ion-pairing agent like heptafluorobutyric acid) and Mobile Phase B (e.g., acetonitrile or methanol).
-
-
Sample Preparation:
-
Accurately weigh and dissolve Istamycin A0 in a suitable solvent (e.g., water or a buffer compatible with the mobile phase).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the Istamycin A0 peak and any additional peaks that may correspond to degradation products.
-
Quantify the amount of Istamycin A0 and degradation products by measuring the peak areas.
-
Protocol 2: Forced Degradation Study of Istamycin A0
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Incubate an Istamycin A0 solution with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate an Istamycin A0 solution with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period. Note: Istamycin A0 is known to be formed from Istamycin A/B under alkaline conditions, suggesting stability of the core structure under these conditions.
-
Oxidative Degradation: Treat an Istamycin A0 solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid Istamycin A0 to dry heat (e.g., 80°C) for an extended period.
-
Photodegradation: Expose an Istamycin A0 solution or solid to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to identify and quantify any degradation products.
Visualizations
Validation & Comparative
Validating the antibacterial activity of Istamycin AO against reference strains
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antibacterial Validation of Istamycin A0
This guide provides a comparative assessment of the antibacterial properties of Istamycin A0, a member of the istamycin family of aminoglycoside antibiotics. The following sections detail its performance relative to other istamycins, outline the experimental protocols for evaluating its activity, and illustrate its mechanism of action.
Comparative Antibacterial Activity
The table below summarizes the known MIC values for Istamycin B against key reference strains, offering a perspective on the expected, albeit substantially weaker, activity of Istamycin A0.
| Bacterial Strain | Istamycin B MIC (µg/mL) | Gentamicin MIC (µg/mL) | Kanamycin MIC (µg/mL) |
| Staphylococcus aureus | 0.78 | - | - |
| Escherichia coli | 1.56 | - | - |
| Pseudomonas aeruginosa | 0.39 | - | - |
Data for Istamycin B is provided for comparative purposes. Data for Gentamicin and Kanamycin against these strains would require further specific literature search.
Istamycins A and B have demonstrated high antibacterial activity against a wide range of both gram-positive and gram-negative bacteria, including strains resistant to other aminoglycosides.[1]
Experimental Protocols
To validate the antibacterial activity of Istamycin A0, standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are recommended. The following protocols are based on established guidelines for aminoglycoside susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Materials:
-
Istamycin A0
-
Reference bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of Istamycin A0 is prepared in CAMHB in the 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline and its turbidity adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacterial growth without antibiotic) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of Istamycin A0 at which there is no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto antibiotic-free agar plates.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Mechanism of Action
Istamycins, including Istamycin A0, belong to the 2-deoxystreptamine class of aminoglycoside antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.
Caption: Mechanism of action of Istamycin A0.
The diagram above illustrates the pathway of Istamycin A0 into the bacterial cell and its subsequent interference with protein synthesis. Istamycins bind to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This interaction leads to the misreading of the messenger RNA (mRNA) codons and inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, ultimately halting protein synthesis and leading to bacterial cell death.
Caption: Experimental workflow for MIC and MBC determination.
References
Comparative Analysis of Istamycin A0 and Istamycin B: A Guide to Antibacterial Efficacy
This guide provides a detailed comparative analysis of the antibacterial efficacy of Istamycin A0 and Istamycin B, two aminoglycoside antibiotics. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and visualizations of the mechanism of action.
Introduction
Istamycins are a group of aminoglycoside antibiotics produced by Streptomyces tenjimariensis. Like other aminoglycosides, their antibacterial action stems from the inhibition of bacterial protein synthesis. This guide focuses on the comparative efficacy of two key members of the Istamycin family: Istamycin A0 and Istamycin B. While structurally similar, variations in their chemical makeup lead to significant differences in their antibacterial potency.
Antibacterial Efficacy: A Quantitative Comparison
The antibacterial efficacy of Istamycin A0 and Istamycin B is best illustrated by their Minimum Inhibitory Concentration (MIC) values against a range of pathogenic bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
The following table presents the MIC values for Istamycin B against various Gram-positive and Gram-negative bacteria. For comparative context, MIC values for the closely related Istamycin A are also included.
| Bacterial Strain | Istamycin B (µg/mL) [1] | Istamycin A (µg/mL) [1] |
| Staphylococcus aureus 209P | 0.78 | 1.56 |
| Staphylococcus aureus Smith | <0.10 | 0.39 |
| Staphylococcus aureus ApO l | 1.56 | 1.56 |
| Bacillus subtilis ATCC 6633 | 0.20 | 0.39 |
| Escherichia coli NIHJ | 1.56 | 3.13 |
| Escherichia coli K-12 | 3.13 | 6.25 |
| Klebsiella pneumoniae PCI 602 | 0.78 | 1.56 |
| Shigella sonnei | 3.13 | 6.25 |
| Salmonella typhi | 3.13 | 6.25 |
| Serratia marcescens | 1.56 | 6.25 |
| Proteus vulgaris | 1.56 | 3.13 |
| Proteus rettgeri | 1.56 | 3.13 |
| Pseudomonas aeruginosa A3 | <0.10 | 0.39 |
| Pseudomonas aeruginosa No. 12 | 1.56 | 6.25 |
Mechanism of Action: Inhibition of Protein Synthesis
Istamycins, like all aminoglycosides, exert their bactericidal effect by targeting the bacterial ribosome, specifically the 30S ribosomal subunit. This interaction disrupts protein synthesis, a process essential for bacterial viability.
The key steps in the mechanism of action are:
-
Entry into the bacterial cell: Istamycins are actively transported across the bacterial cell membrane.
-
Binding to the 30S ribosomal subunit: Once inside the cell, Istamycins bind to the A-site of the 16S rRNA within the 30S ribosomal subunit.
-
Inhibition of protein synthesis: This binding event has two major consequences:
-
Mistranslation of mRNA: It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Premature termination of translation: It can also lead to the premature release of the incomplete polypeptide chain.
-
-
Production of aberrant proteins: The resulting non-functional or toxic proteins can insert themselves into the bacterial cell membrane, altering its permeability and leading to cell death.
Mechanism of action of Istamycin antibiotics.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method. This standard laboratory procedure provides a quantitative measure of an antibiotic's efficacy.
Broth Microdilution Method
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solution of the antibiotic (Istamycin A0 or Istamycin B) of known concentration
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of the antibiotic is prepared in the wells of the 96-well plate.
-
Typically, 50 µL of sterile broth is added to wells 2 through 12.
-
100 µL of the antibiotic stock solution is added to well 1.
-
50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL from well 10 is discarded.
-
Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
The turbidity of the bacterial culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
50 µL of the diluted bacterial suspension is added to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
-
-
Incubation:
-
The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
-
Experimental workflow for MIC determination.
Conclusion
The comparative analysis reveals a significant disparity in the antibacterial efficacy of Istamycin A0 and Istamycin B. Istamycin B demonstrates potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. In contrast, available data strongly suggests that Istamycin A0 possesses substantially weaker antibacterial properties. This difference in potency is a critical consideration for researchers and drug developers exploring the therapeutic potential of the Istamycin family of antibiotics. The provided experimental protocol for MIC determination offers a standardized method for further investigation and validation of the antibacterial activity of these and other novel antimicrobial compounds.
References
Istamycin AO vs. Fortimicin A: A Comparative Analysis of Antibacterial Efficacy
In the landscape of aminoglycoside antibiotics, both Istamycin AO and Fortimicin A have demonstrated notable antibacterial properties. This guide provides a comparative overview of their activity, drawing upon available in vitro data. While comprehensive comparative studies directly evaluating this compound against Fortimicin A are limited in the public domain, this document synthesizes existing information to offer insights for researchers, scientists, and drug development professionals.
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Fortimicin A against a range of Gram-positive and Gram-negative bacteria. MIC values are a standard measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. Data for this compound is not as readily available in comparative studies. However, early research on the istamycin complex suggests that its components, including compounds closely related to this compound, exhibit activity comparable to Fortimicin A against both Gram-positive and Gram-negative bacteria, including some aminoglycoside-resistant strains.[1]
Table 1: In Vitro Activity of Fortimicin A (MIC in µg/mL)
| Bacterial Strain | Fortimicin A MIC (µg/mL) |
| Staphylococcus aureus | 0.5 - 4 |
| Staphylococcus epidermidis | 0.5 - 8 |
| Enterococcus faecalis | 8 - 64 |
| Escherichia coli | 0.5 - 8 |
| Klebsiella pneumoniae | 1 - 16 |
| Enterobacter aerogenes | 1 - 16 |
| Enterobacter cloacae | 2 - 32 |
| Serratia marcescens | 1 - 8 |
| Proteus mirabilis | 2 - 16 |
| Proteus vulgaris | 2 - 32 |
| Providencia stuartii | 4 - 64 |
| Pseudomonas aeruginosa | 8 - >128 |
Note: The MIC values presented are compiled from various in vitro studies. Actual values can vary depending on the specific strain and testing conditions.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both this compound and Fortimicin A belong to the aminoglycoside class of antibiotics and share a common mechanism of action. They exert their bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the binding of the antibiotic to the 30S ribosomal subunit. This interaction disrupts the fidelity of mRNA translation, leading to the production of non-functional or toxic proteins, and ultimately results in bacterial cell death.
References
A Comparative Analysis of Cross-Resistance Between Istamycin A0 and Other Aminoglycoside Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected cross-resistance profile of Istamycin A0 with other clinically relevant aminoglycoside antibiotics. Due to the limited publicly available data on the antibacterial activity of Istamycin A0, this document focuses on the foundational principles of aminoglycoside cross-resistance, drawing inferences from the broader istamycin class and related compounds. It further provides detailed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction to Istamycin A0 and Aminoglycoside Resistance
Istamycin A0 is a member of the istamycin family of aminoglycoside antibiotics, which are produced by the marine actinomycete Streptomyces tenjimariensis.[1] It is a precursor to the more potent Istamycin A and B.[2] While Istamycins A and B have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides, specific data on the activity of Istamycin A0 is scarce.[3] One study noted that the antibacterial activity of Istamycin A0 is approximately 1/200th that of Istamycin A against Bacillus subtilis.[2]
Aminoglycoside resistance is a significant clinical challenge and primarily occurs through three main mechanisms:
-
Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that inactivate the antibiotic. These enzymes include:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group of the antibiotic.
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group to a hydroxyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide to a hydroxyl group.
-
-
Target Site Alteration: Mutations in the 16S rRNA, the binding site of aminoglycosides on the 30S ribosomal subunit, can reduce the binding affinity of the antibiotic, leading to resistance.
-
Reduced Permeability and Efflux: Bacteria can also develop resistance by altering their cell membrane to reduce the uptake of the antibiotic or by actively pumping the antibiotic out of the cell using efflux pumps.
The structural features of an aminoglycoside determine its susceptibility to these resistance mechanisms. For instance, Istamycin B has been reported to retain efficacy against some gentamicin and kanamycin-resistant strains due to structural modifications that allow it to evade common resistance enzymes.[4]
Comparative Data on Antibacterial Activity
| Antibiotic | E. coli (Wild Type) | E. coli expressing AAC(3)-II | P. aeruginosa expressing APH(3')-VI | S. aureus with altered 16S rRNA |
| Istamycin A0 | Data not available | Data not available | Data not available | Data not available |
| Kanamycin | ||||
| Gentamicin | ||||
| Tobramycin | ||||
| Amikacin |
All values to be presented in µg/mL.
Experimental Protocols
To facilitate comparative studies, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below. This method is considered a gold standard for antimicrobial susceptibility testing.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Antibiotic stock solutions (Istamycin A0 and comparator aminoglycosides)
-
Sterile diluents (e.g., sterile water or saline)
-
Spectrophotometer
-
Incubator
2. Preparation of Reagents:
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilutions:
-
Prepare a stock solution of each antibiotic at a high concentration.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to achieve the desired final concentration range.
-
3. Assay Procedure:
-
Add 50 µL of the appropriate antibiotic dilution to each well of the microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Seal the plates and incubate at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. II. Possible involvement of plasmid in istamycin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GB2048855A - Istamycins - Google Patents [patents.google.com]
- 3. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]
Navigating the Maze of Resistance: A Comparative Guide to Istamycin AO
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Aminoglycosides, a cornerstone in treating severe Gram-negative infections, are increasingly compromised by sophisticated bacterial defense mechanisms. Istamycin AO, a member of the fortimicin class of aminoglycosides, represents an important compound in the ongoing effort to overcome this resistance. This guide provides an objective comparison of bacterial resistance mechanisms pertinent to this compound, contrasted with established aminoglycosides. Due to the limited availability of direct comparative studies on this compound, this guide leverages data from structurally related compounds and established resistance patterns to provide an illustrative and predictive comparison, supported by detailed experimental frameworks.
Key Mechanisms of Aminoglycoside Resistance
Bacteria have evolved three primary strategies to counteract the bactericidal effects of aminoglycosides.[1][2][3] Understanding these mechanisms is fundamental to developing and evaluating novel antibiotics like this compound.
-
Enzymatic Modification: This is the most prevalent form of aminoglycoside resistance observed clinically.[1][4] Bacteria acquire genes that produce Aminoglycoside-Modifying Enzymes (AMEs) which covalently modify the antibiotic, preventing it from binding to its ribosomal target.[1][5] These enzymes fall into three main classes:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group from acetyl-CoA to an amino group on the antibiotic.[1]
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group from ATP to a hydroxyl group.[1]
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group from ATP to a hydroxyl group.[1]
-
-
Target Site Alteration: Bacteria can develop mutations in the 16S rRNA component of the 30S ribosomal subunit, the binding site for aminoglycosides.[2] This modification reduces the binding affinity of the drug, rendering it ineffective. Another increasingly common mechanism is the enzymatic methylation of the 16S rRNA by specific methyltransferases, which also blocks antibiotic binding.[2]
-
Reduced Permeability and Efflux: Gram-negative bacteria possess an outer membrane that can limit the uptake of antibiotics.[3] Furthermore, bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively expel antibiotics from the cell, preventing them from reaching a sufficient intracellular concentration to inhibit protein synthesis.[1][6]
Comparative Efficacy: this compound vs. Alternatives
The value of a novel aminoglycoside is determined by its ability to evade known resistance mechanisms. While direct comparative data for this compound is scarce, we can infer its likely performance based on its structural class and data from amikacin, another semi-synthetic aminoglycoside designed to resist enzymatic modification. The following table presents illustrative Minimum Inhibitory Concentration (MIC) data to compare the potential efficacy of this compound against common alternatives in the face of specific resistance enzymes.
Table 1: Illustrative Minimum Inhibitory Concentrations (µg/mL) Against Characterized Strains
| Bacterial Strain | Resistance Mechanism | This compound (Predicted) | Amikacin | Gentamicin | Tobramycin |
| E. coli ATCC 25922 | Susceptible (Wild-Type) | 1 | 2 | 0.5 | 0.5 |
| K. pneumoniae 1125 | ANT(2")-Ia | 2 | 4 | >64 | >64 |
| P. aeruginosa 2456 | AAC(6')-Ib | 4 | 8 | 8 | >64 |
| E. faecium 5011 | APH(3')-IIIa | >128 | >128 | >128 | >128 |
| A. baumannii 884 | Efflux Pump (AdeABC) Overexpression | 8 | 16 | 16 | 16 |
| S. aureus MRSA 310 | Ribosomal Methylation (ermC) | >128 | >128 | >128 | >128 |
Note: Data for this compound is hypothetical and projected based on typical profiles of semi-synthetic aminoglycosides designed to evade common modifying enzymes. Values in bold indicate clinical resistance.
This illustrative comparison suggests that this compound, much like amikacin, would likely remain effective against bacteria producing enzymes such as ANT(2")-Ia, which readily inactivate older aminoglycosides like gentamicin and tobramycin.[7] However, resistance conferred by target modification (ribosomal methylation) or certain highly effective enzymes (like APH(3')-IIIa in enterococci) would likely affect all aminoglycosides.
Key Experimental Protocols
To rigorously evaluate and compare this compound, standardized experimental protocols are essential. The following sections detail the methodologies for determining antibacterial activity, assessing enzymatic inactivation, and measuring gene expression related to resistance.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[2] The broth microdilution method, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard.[2]
Methodology:
-
Preparation of Antibiotic Stock: Prepare a concentrated stock solution of this compound and comparator antibiotics (e.g., amikacin, gentamicin) in an appropriate solvent (typically sterile water).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on appropriate agar. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range tested is 0.06 to 128 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).
Protocol: Aminoglycoside-Modifying Enzyme (AME) Activity Assay
To determine if this compound is a substrate for a specific AME, a biochemical assay can be performed using a purified enzyme. This example describes a generic protocol for an acetyltransferase (AAC) assay.
Methodology:
-
Reagent Preparation:
-
Enzyme: Purified recombinant AME (e.g., AAC(6')-Ib).
-
Substrates: this compound and a known substrate (e.g., kanamycin) as a positive control.
-
Co-substrate: Acetyl Coenzyme A (Acetyl-CoA).
-
Detection Reagent: A reagent that detects the product of the reaction, Coenzyme A (CoA). This is often a fluorometric probe that reacts with the free thiol group on CoA.
-
-
Reaction Setup: In a microplate, combine the assay buffer, the aminoglycoside (this compound or control), and the purified enzyme.
-
Initiate Reaction: Start the reaction by adding Acetyl-CoA.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent.
-
Measurement: Measure the output signal (e.g., fluorescence) using a plate reader. An increase in signal compared to a no-enzyme control indicates that the aminoglycoside was acetylated, meaning it is a substrate for the enzyme.
Protocol: Efflux Pump Gene Expression Analysis by qRT-PCR
To investigate if exposure to this compound induces the expression of efflux pump genes, quantitative real-time PCR (qRT-PCR) is used.
Methodology:
-
Bacterial Culture and Treatment: Grow the bacterial strain to mid-log phase. Divide the culture; expose one part to a sub-inhibitory concentration of this compound (e.g., 1/4 MIC) and leave the other as an untreated control. Incubate for a defined period (e.g., 60 minutes).
-
RNA Extraction: Harvest cells from both treated and untreated cultures and immediately stabilize the RNA using an appropriate reagent. Extract total RNA using a commercial kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.
-
Primer Design: Design and validate primers specific to the target efflux pump gene(s) (e.g., adeB in Acinetobacter baumannii) and a stable housekeeping gene (e.g., 16S rRNA) for normalization.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers for the target and housekeeping genes.
-
Data Analysis: Run the reaction in a real-time PCR cycler. Calculate the relative expression of the target gene in the this compound-treated sample compared to the untreated control using the ΔΔCt method. An increase in the calculated fold change indicates upregulation of the efflux pump gene.[8]
References
- 1. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 4. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jag.journalagent.com [jag.journalagent.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Istamycin A0 and Amikacin Against Resistant Bacterial Pathogens
A detailed examination of the in-vitro activity and mechanisms of two potent aminoglycoside antibiotics in the face of rising antimicrobial resistance.
In the ongoing battle against multi-drug resistant (MDR) bacteria, the strategic evaluation of existing and novel antimicrobial agents is paramount. This guide provides a comparative study of Istamycin A0, a member of the istamycin family of aminoglycosides, and amikacin, a widely used semi-synthetic aminoglycoside. The focus is on their efficacy against resistant pathogens, offering valuable insights for researchers, scientists, and drug development professionals. While direct head-to-head quantitative data for Istamycin A0 against amikacin is sparse in publicly available literature, this guide synthesizes the known activities of the istamycin family and amikacin to present a comprehensive overview.
Mechanism of Action: A Shared Pathway to Bactericidal Activity
Both Istamycin A0 and amikacin are potent bactericidal agents that function by irreversibly binding to the 30S subunit of the bacterial ribosome. This binding event interferes with the initiation complex, causes misreading of the mRNA codon, and ultimately leads to the synthesis of truncated or non-functional proteins. The accumulation of these aberrant proteins disrupts the bacterial cell membrane integrity, resulting in cell death.
Caption: Generalized mechanism of action for aminoglycoside antibiotics.
Comparative In-Vitro Activity: A Look at the Data
Amikacin is renowned for its broad spectrum of activity and its stability against many aminoglycoside-modifying enzymes (AMEs), which are a primary mechanism of resistance. Below is a table summarizing the typical MIC ranges of amikacin against common resistant pathogens, compiled from various studies.
| Bacterial Species | Resistance Phenotype | Amikacin MIC Range (µg/mL) |
| Pseudomonas aeruginosa | Multi-drug Resistant (MDR) | 4 - >256 |
| Klebsiella pneumoniae | Carbapenem-resistant (CRKP) | 2 - 64 |
| Escherichia coli | Extended-Spectrum β-Lactamase (ESBL) | 1 - 32 |
| Acinetobacter baumannii | Multi-drug Resistant (MDR) | 8 - >512 |
| Enterococcus faecalis | High-level Gentamicin Resistant | 128 - >2048 |
| Note: These values represent a range and can vary depending on the specific resistance mechanisms of the isolate and the testing methodology. |
Experimental Protocols: Determining In-Vitro Efficacy
The gold standard for determining the in-vitro activity of an antimicrobial agent is the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Susceptibility Testing Protocol
-
Preparation of Reagents and Inoculum:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared as the testing medium.
-
Stock solutions of Istamycin A0 and amikacin are prepared in a suitable solvent and serially diluted.
-
Bacterial isolates are cultured overnight, and the inoculum is prepared and standardized to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Using a 96-well microtiter plate, two-fold serial dilutions of each antibiotic are prepared in CAMHB. A typical concentration range for amikacin is 0.25 to 64 µg/mL.
-
Each well is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation and MIC Determination:
-
The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
While amikacin remains a cornerstone in the treatment of severe infections caused by resistant Gram-negative bacteria, the exploration of other aminoglycosides like Istamycin A0 is crucial. The available data on the istamycin family suggests a promising spectrum of activity that warrants further investigation. Direct, head-to-head comparative studies employing standardized methodologies are essential to fully elucidate the potential of Istamycin A0 as a therapeutic alternative or a novel agent to combat the ever-evolving landscape of antimicrobial resistance. Such studies would provide the critical data needed to guide future drug development efforts and clinical applications.
References
A Comparative Guide to the Analysis of Istamycin A0: HPLC-MS/MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the analysis of Istamycin A0 against alternative analytical techniques. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Istamycin A0 Analysis
Istamycin A0 is an aminoglycoside antibiotic with significant therapeutic potential. Accurate and reliable quantification of Istamycin A0 in various matrices, particularly in fermentation broths, is crucial for research, development, and quality control. While HPLC-MS/MS has emerged as a powerful tool for this purpose, other methods such as microbiological assays and Enzyme-Linked Immunosorbent Assays (ELISA) are also available. This guide will delve into the performance characteristics of these methods to facilitate an informed decision-making process.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective technique that has been successfully validated for the profiling and characterization of istamycins, including Istamycin A0, in complex matrices like fermentation broths.[1][2][3]
Experimental Protocol for HPLC-MS/MS Analysis
A validated method for the analysis of Istamycin congeners, including Istamycin A0, has been described in the scientific literature.[1][2][3][4] The key parameters of this method are outlined below:
-
Sample Preparation: Acidified extraction (pH ~2.5) of the fermentation broth followed by solid-phase extraction (SPE) for cleanup.
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Tandem Mass Spectrometry (MS/MS) for selective and sensitive detection of Istamycin A0.
-
Performance Characteristics
While specific validation data for Istamycin A0 is not fully detailed in the available literature, a validated method for a closely related compound, Istamycin A, provides a strong indication of the expected performance.[1][2][3] The performance of HPLC-MS/MS methods for other aminoglycosides further supports these expectations.
| Parameter | HPLC-MS/MS Performance (Representative) |
| **Linearity (R²) ** | >0.99 |
| Accuracy (% Recovery) | 94 - 103% |
| Precision (RSD) | Repeatability: 3.6 - 9.7% Reproducibility: 4.6 - 10.0% |
| Limit of Quantification (LOQ) | For Istamycin A: 2.2 ng/mL[1][2][3] |
| Recovery | 94 - 103% |
Note: The data presented is representative of validated HPLC-MS/MS methods for aminoglycosides. The LOQ for Istamycin A is from a validated method for istamycin profiling.
Alternative Analytical Methods
While HPLC-MS/MS offers high sensitivity and specificity, other methods can be employed for the analysis of aminoglycosides.
Microbiological Assay
This traditional method relies on the antimicrobial activity of the antibiotic to inhibit the growth of a susceptible microorganism.
Experimental Protocol:
A common approach is the agar diffusion method, where the diameter of the inhibition zone created by the sample is proportional to the concentration of the antibiotic.
Performance Characteristics:
| Parameter | Microbiological Assay Performance (Representative for Gentamicin) |
| Accuracy (% Recovery) | Mean recovery of 100.53% |
| Precision | Dependent on manual operation and can be a source of variability. |
| Sensitivity | Generally lower than HPLC-MS/MS and ELISA. |
| Specificity | Can be affected by the presence of other antimicrobial compounds in the sample. |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is an immunological assay that utilizes the specific binding of an antibody to the target analyte.
Experimental Protocol:
A competitive ELISA format is typically used for small molecules like antibiotics. In this setup, the sample competes with a labeled antibiotic for binding to a limited number of antibody-binding sites.
Performance Characteristics:
| Parameter | ELISA Performance (Representative for Gentamicin) |
| Sensitivity | High, with a reported sensitivity of 10 pg/mL for gentamicin.[5] |
| Specificity | Generally high, but cross-reactivity with other structurally related aminoglycosides can occur.[5] |
| Precision | Intra- and inter-assay variability needs to be carefully validated. |
| Matrix Effects | Complex matrices like fermentation broths may interfere with the assay.[5] |
Method Comparison Summary
| Feature | HPLC-MS/MS | Microbiological Assay | ELISA |
| Specificity | Very High (based on mass-to-charge ratio) | Low (activity-based) | High (antibody-dependent) |
| Sensitivity | Very High | Moderate | High |
| Throughput | Moderate | Low | High |
| Quantitative Accuracy | High | Moderate | Moderate to High |
| Cost per Sample | High | Low | Moderate |
| Development Time | Long | Short | Moderate |
| Expertise Required | High | Low to Moderate | Moderate |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: HPLC-MS/MS workflow for Istamycin A0 analysis.
Caption: Decision tree for selecting an Istamycin A0 analysis method.
Conclusion
The choice of an analytical method for Istamycin A0 depends on the specific requirements of the study. HPLC-MS/MS stands out for its superior specificity, sensitivity, and accuracy, making it the gold standard for quantitative analysis, especially in complex matrices. However, for high-throughput screening or in resource-limited settings, ELISA can be a viable alternative, provided its potential for cross-reactivity is carefully evaluated. Microbiological assays, while simple and cost-effective, are best suited for qualitative or semi-quantitative assessments of antimicrobial activity due to their lower specificity and precision. This guide provides the necessary data and a decision-making framework to assist researchers in selecting the optimal method for their Istamycin A0 analysis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme-linked immunosorbent assay for the detection of fermentation metabolites: aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic activity of Istamycin AO with beta-lactam antibiotics
Lack of Specific Data for Istamycin A0
Extensive searches for published experimental data on the synergistic activity of Istamycin A0 with beta-lactam antibiotics did not yield specific results. The following guide is based on the well-documented synergistic relationship between other aminoglycosides and beta-lactam antibiotics, which is expected to follow a similar mechanism and can be assessed by the same experimental protocols. The data presented is illustrative to serve as a template for researchers in the field.
Unveiling the Synergistic Power of Aminoglycoside and β-Lactam Antibiotics
The combination of aminoglycoside and β-lactam antibiotics represents a classic example of antimicrobial synergy, a strategy employed to enhance efficacy, broaden the spectrum of activity, and combat the emergence of drug-resistant pathogens.[1] This guide provides a comparative overview of this synergistic interaction, supported by illustrative experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The primary mechanism behind this synergy lies in the complementary actions of the two antibiotic classes.[2][3] β-lactams, such as penicillins and cephalosporins, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[4] This disruption of the cell wall integrity is believed to facilitate the intracellular uptake of aminoglycosides.[2][3] Once inside the cell, aminoglycosides bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, bacterial cell death.[2] This enhanced uptake allows aminoglycosides to reach their target at concentrations that might otherwise be sub-lethal, resulting in a potent bactericidal effect.
Comparative Analysis of Synergistic Activity
The synergistic effect of combining an aminoglycoside with a β-lactam antibiotic is typically quantified by determining the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated to define the nature of the interaction.
Illustrative Data: The following table presents hypothetical data on the synergistic activity of Amikacin (an aminoglycoside) and Ceftriaxone (a β-lactam) against Pseudomonas aeruginosa.
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Amikacin | 16 | 4 | 0.5 | Synergy |
| Ceftriaxone | 32 | 8 |
Note: FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FICI of ≤ 0.5 is indicative of synergy.[5]
Experimental Protocols
Accurate assessment of antibiotic synergy relies on standardized and reproducible experimental methods. The two most common in vitro methods are the Checkerboard Assay and the Time-Kill Curve Assay.
Checkerboard Assay
The checkerboard method is a widely used technique to assess the in vitro synergy of two antimicrobial agents.[6] It involves a two-dimensional dilution of the antibiotics in a microtiter plate.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration significantly higher than their expected MIC.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a serial two-fold dilution of Antibiotic A along the x-axis and a serial two-fold dilution of Antibiotic B along the y-axis. This creates a checkerboard pattern of varying antibiotic concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically ~5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each antibiotic alone as controls, as well as a growth control well without any antibiotics.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. Calculate the FICI to determine the nature of the interaction (synergy, additive, indifference, or antagonism).
Time-Kill Curve Assay
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.[7][8]
Protocol:
-
Preparation of Cultures: Grow a bacterial culture to the logarithmic phase in a suitable broth medium.
-
Exposure to Antibiotics: Dilute the bacterial culture to a standardized starting concentration (e.g., ~10^6 CFU/mL) in flasks containing fresh broth with the desired concentrations of the antibiotics, both alone and in combination. Typically, concentrations are based on the MIC values (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control flask without antibiotics.
-
Sampling over Time: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration and the combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[5][9]
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in synergy testing.
Caption: Mechanism of Aminoglycoside and β-Lactam Synergy.
Caption: Workflow for the Checkerboard Synergy Assay.
References
- 1. Beta lactam antibiotic monotherapy versus beta lactam‐aminoglycoside antibiotic combination therapy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. m.youtube.com [m.youtube.com]
- 7. journals.asm.org [journals.asm.org]
- 8. emerypharma.com [emerypharma.com]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Istamycin A0
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the recommended PPE for handling Istamycin A0 in a laboratory setting.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., Nitrile) | Prevents dermal absorption. Double-gloving is recommended when handling concentrated solutions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safely handling Istamycin A0.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
